PROTAC TG2 degrader-1
Description
Properties
Molecular Formula |
C55H73N9O10S |
|---|---|
Molecular Weight |
1052.3 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[3-[2-[2-[2-[2-[2-[methyl-[6-methyl-2-[4-[(2-phenylacetyl)amino]anilino]pyrimidin-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H73N9O10S/c1-38-32-47(61-54(58-38)60-44-18-16-43(17-19-44)59-49(67)33-40-10-8-7-9-11-40)63(6)21-23-71-25-27-73-29-31-74-30-28-72-26-24-70-22-20-48(66)62-51(55(3,4)5)53(69)64-36-45(65)34-46(64)52(68)56-35-41-12-14-42(15-13-41)50-39(2)57-37-75-50/h7-19,32,37,45-46,51,65H,20-31,33-36H2,1-6H3,(H,56,68)(H,59,67)(H,62,66)(H,58,60,61)/t45-,46+,51-/m1/s1 |
InChI Key |
MYUZJYLLOWISNU-WXTQVCCASA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N(C)CCOCCOCCOCCOCCOCCC(=O)N[C@H](C(=O)N4C[C@@H](C[C@H]4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3)N(C)CCOCCOCCOCCOCCOCCC(=O)NC(C(=O)N4CC(CC4C(=O)NCC5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Genesis of a Targeted Protein Degrader: A Technical Guide to the Discovery and Synthesis of PROTAC TG2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the discovery and synthesis of PROTAC TG2 degrader-1, a significant tool in the targeted degradation of tissue transglutaminase 2 (TG2). This document provides a comprehensive overview of the underlying science, experimental methodologies, and key data supporting its development.
Introduction: The Rationale for Targeting Tissue Transglutaminase 2
Tissue transglutaminase 2 (TG2) is a multifaceted enzyme implicated in a variety of cellular processes, including cell adhesion, migration, and survival.[1][2] Its overexpression is associated with the progression and metastasis of several cancers, including ovarian cancer, making it a compelling therapeutic target.[1] Traditional inhibitory approaches may not fully abrogate the diverse functions of TG2. Proteolysis-targeting chimeras (PROTACs) offer an alternative and potent strategy by inducing the selective degradation of the target protein.[3]
PROTACs are heterobifunctional molecules that consist of a ligand that binds to the protein of interest (in this case, TG2), a linker, and a ligand that recruits an E3 ubiquitin ligase.[4][5] This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.[6] This guide focuses on this compound (also referred to as compound 11 in the primary literature), a von Hippel-Lindau (VHL)-based PROTAC designed to specifically degrade TG2.[7][8]
Discovery of this compound
The discovery of this compound was a systematic process involving the design, synthesis, and evaluation of a library of potential degraders. The core components of the PROTAC were carefully selected based on existing knowledge of TG2 and PROTAC technology.
Ligand Selection
-
TG2-binding Ligand: The discovery leveraged a previously identified inhibitor of the TG2-fibronectin interaction as the warhead to target TG2.[3] This ligand binds to the N-terminal β-sandwich domain of TG2, which is responsible for its interaction with fibronectin.[9][10]
-
E3 Ligase Ligand: A derivative of the von Hippel-Lindau (VHL) E3 ligase ligand was chosen to recruit the cellular degradation machinery.[3]
Linker Optimization
A series of linkers with varying lengths and compositions were synthesized to connect the TG2-binding ligand and the VHL ligand. The optimal linker is crucial for facilitating the formation of a stable and productive ternary complex between TG2 and VHL.
Screening and Identification
The synthesized PROTACs were screened for their ability to induce the degradation of TG2 in ovarian cancer cell lines. Western blot analysis was the primary method used to quantify the reduction in TG2 protein levels. Through this screening process, this compound was identified as a potent and effective degrader of TG2.[1]
Synthesis of this compound
The chemical synthesis of this compound involves a multi-step process. The following is a generalized description of the synthetic route, based on the published literature. For a detailed, step-by-step protocol, please refer to the supplementary information of the primary research article.[11]
The synthesis strategy involves the separate synthesis of the TG2-binding moiety, the VHL ligand with a linker attachment point, and a suitable linker. These fragments are then coupled to yield the final PROTAC molecule. The synthesis typically involves standard organic chemistry reactions such as amide bond formation, ether synthesis, and protecting group manipulations.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds from the primary literature.
Table 1: Binding Affinity of this compound
| Compound | Target Protein | Binding Affinity (KD) | Method |
| This compound (11) | TG2 | 68.9 μM | ITC |
Data sourced from MedchemExpress and InvivoChem, referencing the primary publication.[7][8]
Table 2: In Vitro Degradation of TG2 by this compound
| Cell Line | Concentration | Treatment Time | % TG2 Degradation | Method |
| OVCAR5 | 10 µM | 6 hours | Significant | Western Blot |
| SKOV3 | 10 µM | 6 hours | Significant | Western Blot |
Qualitative summary based on western blot images from the primary publication.[1]
Table 3: Functional Effects of this compound
| Assay | Cell Line | Concentration | Effect |
| Wound-Healing Assay | OVCAR5 | 10 µM | Inhibition of cell migration |
| Transwell Migration Assay | OVCAR5 | 10 µM | Inhibition of cell migration |
| Cell Adhesion Assay | OVCAR5 | 10 µM | Reduced adhesion to fibronectin |
| Cell Adhesion Assay | SKOV3 | 10 µM | Reduced adhesion to fibronectin |
Summary of functional effects as reported in the primary publication.[3]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the discovery and characterization of this compound.
Western Blotting for TG2 Degradation
Objective: To quantify the levels of TG2 protein in cells following treatment with this compound.
Materials:
-
Ovarian cancer cell lines (e.g., OVCAR5, SKOV3)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against TG2
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points (e.g., 6, 12, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against TG2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the primary antibody for the loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
Wound-Healing (Scratch) Assay
Objective: To assess the effect of TG2 degradation on cell migration.
Materials:
-
Ovarian cancer cell lines
-
This compound
-
Culture plates
-
Pipette tip or a dedicated scratch tool
-
Microscope with a camera
Protocol:
-
Seed cells in a culture plate to create a confluent monolayer.
-
Create a "scratch" or a cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the cells with PBS to remove dislodged cells.
-
Replace the medium with fresh medium containing either this compound or vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate and capture images of the same field at regular intervals (e.g., every 6-12 hours).
-
Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Transwell Migration Assay
Objective: To quantify the chemotactic migration of cells following TG2 degradation.
Materials:
-
Ovarian cancer cell lines
-
This compound
-
Transwell inserts with a porous membrane
-
Culture plates
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., fetal bovine serum)
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Protocol:
-
Pre-treat cells with this compound or vehicle control for the desired time.
-
Resuspend the cells in serum-free medium.
-
Add medium containing a chemoattractant to the lower chamber of the culture plate.
-
Place the Transwell inserts into the wells.
-
Seed the pre-treated cells into the upper chamber of the inserts.
-
Incubate the plate to allow for cell migration through the porous membrane.
-
After the incubation period, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol.
-
Stain the migrated cells with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells in several microscopic fields to quantify migration.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (KD) of this compound to TG2.
Materials:
-
Purified recombinant TG2 protein
-
This compound
-
ITC instrument
-
Dialysis buffer
Protocol:
-
Dialyze the purified TG2 protein and dissolve the this compound in the same buffer to minimize heat of dilution effects.
-
Degas both the protein and ligand solutions.
-
Load the TG2 protein solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters, including temperature, injection volume, and spacing between injections.
-
Perform a series of injections of the ligand into the protein solution.
-
The instrument measures the heat released or absorbed during the binding event after each injection.
-
The resulting data is a titration curve of heat change versus the molar ratio of ligand to protein.
-
Fit the data to a suitable binding model to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to this compound.
Caption: TG2 Signaling in Cancer Cell Adhesion and Migration.
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for the Discovery of this compound.
References
- 1. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecules Target the Interaction between Tissue Transglutaminase and Fibronectin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | PROTACs | 3033465-55-0 | Invivochem [invivochem.com]
- 9. mdpi.com [mdpi.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: Mechanism of Action of PROTAC TG2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of PROTAC TG2 degrader-1, a novel therapeutic agent designed to selectively eliminate tissue transglutaminase 2 (TG2) for applications in cancer research. This document details the molecular pathways, presents key quantitative data, and outlines the experimental protocols used to characterize this degrader.
Core Mechanism of Action: Targeted Protein Degradation
This compound, also referred to as compound 11 in the primary literature, operates through the principles of Proteolysis Targeting Chimeras (PROTACs).[1][2] These bifunctional molecules are engineered to hijack the cell's own protein disposal system, the ubiquitin-proteasome pathway, to selectively destroy a target protein.[1][2]
The mechanism can be broken down into the following key steps:
-
Ternary Complex Formation: this compound is a heterobifunctional molecule. One end binds to the target protein, tissue transglutaminase 2 (TG2), while the other end recruits an E3 ubiquitin ligase. Specifically, TG2 degrader-1 is a von Hippel-Lindau (VHL)-based PROTAC, meaning it engages the VHL E3 ligase.[1][2] The simultaneous binding of TG2 and VHL by the PROTAC forms a ternary complex (TG2-PROTAC-VHL).
-
Ubiquitination of TG2: The formation of this ternary complex brings the E3 ligase in close proximity to TG2. This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase complex to lysine residues on the surface of the TG2 protein. This process results in the formation of a polyubiquitin chain on TG2.
-
Proteasomal Degradation: The polyubiquitinated TG2 is then recognized as a substrate for degradation by the 26S proteasome. The proteasome unfolds and cleaves the TG2 protein into small peptides, effectively eliminating it from the cell. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple TG2 molecules.
The degradation of TG2 by this compound has been shown to be dependent on the proteasome. Treatment of cancer cells with the proteasome inhibitor MG132 prevents the degradation of TG2 induced by the degrader, confirming this mechanism.[3]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of action and the logical workflow for evaluating TG2 degraders.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for evaluating TG2 degraders.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound (compound 11) and a related compound, TG2 degrader-2 (compound 7).
Table 1: Binding Affinity of TG2 Degraders
| Compound | Target | Binding Constant (Kd) | Method |
| This compound (11) | TG2 | 68.9 µM | ITC |
| PROTAC TG2 degrader-2 (7) | TG2 | > 100 µM | ITC |
Data sourced from Valdivia et al., 2023.[1][2][4]
Table 2: In-Cell TG2 Degradation
| Compound | Cell Line | Concentration | Time (hours) | % TG2 Degradation (Dmax) | DC50 (µM) |
| This compound (11) | OVCAR5 | 10 µM | 6 | ~75% | ~1 µM |
| This compound (11) | SKOV3 | 10 µM | 6 | ~60% | >1 µM |
| PROTAC TG2 degrader-2 (7) | OVCAR5 | 10 µM | 6 | ~80% | ~1 µM |
| PROTAC TG2 degrader-2 (7) | SKOV3 | 10 µM | 6 | ~70% | ~1 µM |
Values are estimated from the western blot quantifications in Valdivia et al., 2023.[3]
Table 3: Functional Effects of TG2 Degradation
| Compound | Cell Line | Assay | Concentration | Effect |
| This compound (11) | OVCAR5 | Wound-Healing | 10 µM | Significant inhibition of migration. |
| This compound (11) | SKOV3 | Wound-Healing | 10 µM | Significant inhibition of migration. |
| This compound (11) | OVCAR5 | Transwell Migration | 10 µM | Significant inhibition of migration. |
| This compound (11) | SKOV3 | Transwell Migration | 10 µM | Significant inhibition of migration. |
| This compound (11) | OVCAR5 | Adhesion to Fibronectin | 10 µM | Significant reduction in adhesion. |
| This compound (11) | SKOV3 | Adhesion to Fibronectin | 10 µM | Significant reduction in adhesion. |
| PROTAC TG2 degrader-2 (7) | OVCAR5 | Wound-Healing | 10 µM | Significant inhibition of migration. |
| PROTAC TG2 degrader-2 (7) | SKOV3 | Wound-Healing | 10 µM | Significant inhibition of migration. |
| PROTAC TG2 degrader-2 (7) | OVCAR5 | Transwell Migration | 10 µM | Significant inhibition of migration. |
| PROTAC TG2 degrader-2 (7) | SKOV3 | Transwell Migration | 10 µM | Significant inhibition of migration. |
| PROTAC TG2 degrader-2 (7) | OVCAR5 | Adhesion to Fibronectin | 10 µM | Significant reduction in adhesion. |
| PROTAC TG2 degrader-2 (7) | SKOV3 | Adhesion to Fibronectin | 10 µM | Significant reduction in adhesion. |
Data sourced from Valdivia et al., 2023.[1][3]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Western Blotting for TG2 Degradation
Objective: To quantify the levels of TG2 protein in ovarian cancer cells following treatment with PROTAC TG2 degraders.
Materials:
-
OVCAR5 and SKOV3 ovarian cancer cell lines
-
This compound and control compounds
-
DMSO (vehicle control)
-
Protease inhibitor cocktail
-
RIPA buffer
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibody: anti-TG2
-
Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed OVCAR5 or SKOV3 cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary anti-TG2 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis of the bands is performed using software like ImageJ to quantify the relative levels of TG2, normalized to a loading control (e.g., β-actin or GAPDH).
Wound-Healing (Scratch) Assay
Objective: To assess the effect of TG2 degradation on the migratory capacity of ovarian cancer cells.
Materials:
-
OVCAR5 and SKOV3 cells
-
24-well plates
-
P200 pipette tip or a scratcher
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 24-well plates to create a confluent monolayer.
-
Scratch Formation: Once confluent, create a "scratch" or wound in the monolayer using a sterile P200 pipette tip.
-
Treatment: Wash the wells with PBS to remove detached cells and add fresh media containing the this compound or vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24, 48 hours).
-
Analysis: The width of the scratch is measured at different points for each condition and time point. The percentage of wound closure is calculated to quantify cell migration.
Transwell Migration Assay
Objective: To provide a quantitative measure of cancer cell migration towards a chemoattractant.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
OVCAR5 and SKOV3 cells
-
Serum-free and serum-containing media
-
Cotton swabs
-
Crystal violet stain
Procedure:
-
Cell Preparation: Starve the cells in serum-free media for several hours.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add media with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free media and seed them into the upper chamber of the Transwell inserts. Add the this compound or control to the upper chamber.
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 24 hours).
-
Staining and Counting: After incubation, remove the non-migrated cells from the top of the membrane with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with crystal violet.
-
Quantification: Count the number of stained, migrated cells in several random fields under a microscope.
Cell Adhesion Assay
Objective: To determine the effect of TG2 degradation on the ability of ovarian cancer cells to adhere to the extracellular matrix component, fibronectin.
Materials:
-
96-well plates coated with fibronectin
-
OVCAR5 and SKOV3 cells
-
Serum-free media
-
Calcein-AM or crystal violet stain
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Preparation: Pre-treat the cells with this compound or vehicle control for the desired time.
-
Adhesion: Seed the treated cells onto the fibronectin-coated wells and allow them to adhere for a short period (e.g., 1-2 hours).
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: The remaining adherent cells are quantified. This can be done by staining with Calcein-AM and measuring fluorescence, or by staining with crystal violet, eluting the dye, and measuring the absorbance.
Isothermal Titration Calorimetry (ITC)
Objective: To measure the binding affinity (Kd) between this compound and the TG2 protein.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant TG2 protein
-
This compound
-
ITC buffer
Procedure:
-
Sample Preparation: Prepare a solution of purified TG2 protein in the ITC buffer and place it in the sample cell of the calorimeter. Prepare a solution of this compound at a higher concentration in the same buffer and load it into the injection syringe.
-
Titration: A series of small injections of the degrader solution are made into the protein solution.
-
Data Acquisition: The heat change associated with each injection is measured.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
References
- 1. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to PROTAC TG2 Degrader-1 for the Study of Transglutaminase 2
This technical guide provides a comprehensive overview of PROTAC TG2 degrader-1, a novel chemical probe for studying the multifaceted protein transglutaminase 2 (TG2). This document is intended for researchers, scientists, and drug development professionals interested in the targeted degradation of TG2 and its implications in various pathological conditions.
Introduction to Transglutaminase 2 (TG2)
Transglutaminase 2 (TG2) is a unique and complex enzyme, the most ubiquitous member of the transglutaminase family.[1] Its functions are diverse and dependent on cellular location and context.[2] TG2 is involved in a wide array of cellular processes, including cell adhesion, migration, differentiation, extracellular matrix (ECM) organization, and apoptosis.[3]
Key Functions of TG2:
-
Enzymatic Activity: TG2 catalyzes the post-translational modification of proteins through a calcium-dependent transamidation reaction, forming isopeptide bonds between glutamine and lysine residues.[4] It can also deamidate glutamine residues.[4]
-
G-Protein Signaling: In a GTP-bound state, TG2 can act as a G-protein (Gαh), participating in signal transduction.[4]
-
Scaffolding and Adhesion: TG2 acts as a non-enzymatic scaffold protein, mediating interactions between cell surface receptors like integrins and the extracellular matrix protein fibronectin.[5]
Given its extensive roles, aberrant TG2 expression or activity is implicated in a multitude of diseases, including various cancers, neurodegenerative disorders, diabetes, tissue fibrosis, and autoimmune conditions like celiac disease.[3][6]
The PROTAC Approach to Targeting TG2
Traditional therapeutic strategies have focused on inhibiting the enzymatic functions of TG2.[7] However, due to the protein's multiple, non-enzymatic roles, a more comprehensive approach is to eliminate the entire protein. Proteolysis-targeting chimeras (PROTACs) offer an innovative strategy to achieve this.[2]
PROTACs are heterobifunctional molecules composed of three key components:
-
A ligand that binds to the protein of interest (POI).
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker connecting the two ligands.[8]
By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the target, marking it for degradation by the cell's proteasome.[9] This catalytic mechanism allows for the removal of the entire protein, nullifying all its functions.[8]
This compound: A VHL-Based Degrader
This compound (also referred to as compound 11 in associated literature) is a von Hippel-Lindau (VHL)-based PROTAC designed to specifically induce the degradation of TG2.[10][11] It is the first reported targeted degrader of TG2, providing a valuable tool to probe the functions of this protein.[2]
The design of this compound incorporates a ligand that binds to the fibronectin-binding site of TG2, which is distinct from its enzymatic active site.[2] This is linked via a polyethylene glycol (PEG) linker to a ligand for the VHL E3 ligase.[2][12]
Mechanism of Action of this compound
This compound functions by hijacking the cell's ubiquitin-proteasome system to selectively eliminate TG2. The process unfolds as follows:
-
Ternary Complex Formation: The degrader simultaneously binds to TG2 and the VHL E3 ligase, forming a ternary complex.[2]
-
Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules to lysine residues on the surface of TG2.[9]
-
Proteasomal Degradation: The poly-ubiquitinated TG2 is then recognized and degraded by the 26S proteasome.[8]
-
Recycling: The PROTAC molecule is released and can engage another TG2 protein, acting catalytically.[8]
This degradation is confirmed to be proteasome-dependent, as treatment with the proteasome inhibitor MG132 prevents the reduction of TG2 levels.[2][12]
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound (Compound 11) based on published studies.
| Parameter | Value | Cell Lines | Notes | Source |
| Binding Affinity (KD) | 68.9 μM | - | Measured by Isothermal Titration Calorimetry (ITC) for binding to full-length TG2. This represents an 8.8-fold decrease in affinity compared to the parent inhibitor (MT4). | [2][10][11][12] |
| Maximal Degradation | ~80-90% | OVCAR5, SKOV3 | Observed at concentrations of 10-30 μM after 6 hours of treatment. | [2][12] |
| Time to Max Degradation | 6 hours | OVCAR5, SKOV3 | TG2 protein levels begin to recover by 12-24 hours. | [2][12] |
Experimental Protocols
Detailed methodologies for the characterization and functional assessment of this compound are provided below.
Western Blotting for TG2 Degradation
This protocol is used to quantify the reduction in TG2 protein levels following treatment with the degrader.
-
Cell Culture and Treatment: Plate ovarian cancer cells (e.g., OVCAR5, SKOV3) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1 to 30 μM) for different time points (e.g., 2, 4, 6, 12, 24 hours). A DMSO-treated group serves as a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against TG2 overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Use a loading control (e.g., β-actin or GAPDH) to normalize the TG2 band intensity. Quantify band densities using image analysis software.
Proteasome-Dependent Degradation Assay
This experiment confirms that the observed protein reduction is due to the proteasome system.
-
Pre-treatment with Inhibitor: Treat cells with the proteasome inhibitor MG132 (e.g., 20 μM) for 2 hours.[2][12]
-
Co-treatment with Degrader: Add this compound (e.g., 10 μM) to the MG132-containing media and incubate for an additional 6 hours.[2][12]
-
Analysis: Harvest cell lysates and perform Western blotting for TG2 as described in section 6.1. The prevention of TG2 reduction in the presence of MG132 confirms a proteasome-dependent mechanism.[12]
Cell Migration Assays
These assays evaluate the functional consequence of TG2 degradation on cancer cell motility.
A. Wound-Healing (Scratch) Assay:
-
Create Monolayer: Grow cells to confluency in a culture plate.
-
Create "Wound": Use a sterile pipette tip to create a scratch across the cell monolayer.
-
Treatment: Wash with PBS to remove dislodged cells and add fresh media containing this compound or DMSO.
-
Imaging and Analysis: Capture images of the scratch at time 0 and at subsequent time points (e.g., 24, 48 hours). Measure the width of the scratch to quantify cell migration into the empty space. A significant inhibition of wound closure compared to the control indicates reduced cell migration.[2][12]
B. Transwell Migration Assay:
-
Cell Preparation: Starve cells in serum-free media overnight.
-
Assay Setup: Place cell culture inserts (e.g., 8 µm pore size) into wells of a 24-well plate containing media with a chemoattractant (e.g., 10% FBS).
-
Seeding and Treatment: Resuspend starved cells in serum-free media containing this compound or DMSO and seed them into the upper chamber of the inserts.
-
Incubation: Allow cells to migrate through the pores for a set period (e.g., 24 hours).
-
Staining and Quantification: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the bottom of the membrane with crystal violet. Elute the dye and measure the absorbance, or count the number of migrated cells under a microscope.[2][12]
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (KD) between this compound and the TG2 protein.
-
Sample Preparation: Prepare a solution of purified full-length TG2 protein in a suitable buffer. Prepare a solution of this compound in the same buffer, keeping the DMSO concentration low (e.g., <1%) to avoid protein instability.[2]
-
ITC Measurement: Load the TG2 solution into the sample cell of the ITC instrument and the degrader solution into the injection syringe.
-
Titration: Perform a series of small injections of the degrader into the TG2 solution while monitoring the heat change associated with binding.
-
Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.[2]
Caption: General workflow for characterizing TG2 degraders.
TG2-Related Signaling Pathways
TG2 is a critical node in several signaling pathways that are often dysregulated in cancer and fibrosis. Degrading TG2 is expected to impact these networks.
-
NF-κB Pathway: TG2 can constitutively activate the NF-κB pathway by interacting with and promoting the degradation of its inhibitor, IκBα.[13][14] This leads to increased expression of pro-survival and pro-inflammatory genes.
-
TGF-β Pathway: TG2 can activate latent TGF-β, a potent pro-fibrotic cytokine. This creates a feedback loop, as TGF-β can in turn upregulate TG2 expression, driving fibrotic processes.[4][13]
-
PI3K/Akt Pathway: TG2 interacts with integrins, which can activate the PI3K/Akt survival pathway. This is a crucial mechanism for promoting cell survival and resistance to apoptosis.[13]
-
HIF-1α Pathway: In cancer cells, TG2 can induce the expression of Hypoxia-Inducible Factor 1-alpha (HIF-1α) even under normal oxygen conditions, promoting a metabolic shift towards glycolysis (the Warburg effect) and enhancing cell survival.[14]
Caption: Key signaling pathways involving Transglutaminase 2.
Applications and Future Directions
This compound is a first-in-class tool that allows for the acute depletion of TG2, enabling a more precise study of its roles compared to genetic knockout or siRNA approaches.
Current Applications:
-
Studying Cancer Biology: Studies using this degrader have shown that depleting TG2 significantly reduces ovarian cancer cell adhesion and migration in vitro.[2][12][15] This highlights the potential of TG2 degradation as a strategy to reduce cancer dissemination.[12][16]
-
Validating TG2 as a Therapeutic Target: By demonstrating that the removal of the TG2 protein has a functional anti-tumorigenic effect, this degrader validates the pursuit of TG2-targeting therapies.[17]
Future Directions: The development of more potent TG2 degraders with improved in vivo stability and bioavailability is a critical next step.[12][15] Novel PROTACs with enhanced degradation efficiency (lower DC50 values) and prolonged duration of action are being explored.[17][18] These next-generation degraders could pave the way for therapeutic interventions in ovarian cancer, fibrosis, and other TG2-driven diseases.[17][18]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Transglutaminase 2 in breast cancer metastasis and drug resistance [frontiersin.org]
- 4. Role of Transglutaminase 2 in Cell Death, Survival, and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Functionalities of Transglutaminase 2 and the Possibility of Its Compensation by Other Members of the Transglutaminase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Progress in the Development of Transglutaminase 2 (TGase2) Inhibitors. | Semantic Scholar [semanticscholar.org]
- 8. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 9. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | PROTACs | 3033465-55-0 | Invivochem [invivochem.com]
- 12. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Transglutaminase 2 reprogramming of glucose metabolism in mammary epithelial cells via activation of inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scholars.northwestern.edu [scholars.northwestern.edu]
- 18. Novel PROTACs targeting tissue transglutaminase (TG2) suppress tumorigenicity of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction to Proteolysis-Targeting Chimeras (PROTACs)
An In-depth Technical Guide on PROTAC TG2 Degrader-1 in Cancer Research
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, designed to selectively eliminate disease-causing proteins.[1][2] Unlike traditional small-molecule inhibitors that block the function of a protein, PROTACs actively induce the degradation of a target protein.[1][3] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3][4]
The mechanism of action of PROTACs involves hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[3][4] A PROTAC molecule simultaneously binds to the target protein and an E3 ligase, forming a ternary complex.[4][5] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome.[4][5] Following the degradation of the target protein, the PROTAC is released and can catalytically induce the degradation of additional target protein molecules.[3][5] This catalytic nature allows PROTACs to be effective at very low concentrations, potentially reducing off-target effects.[1]
Transglutaminase 2 (TG2) in Cancer
Transglutaminase 2 (TG2) is a multifunctional enzyme that is ubiquitously expressed and has been implicated in various cellular processes, including cell survival, apoptosis, and extracellular matrix (ECM) modulation.[6][7] In the context of cancer, the role of TG2 is complex and can be both pro- and anti-tumorigenic depending on the cancer type and cellular context.[6] However, elevated TG2 expression is often associated with tumor progression, metastasis, and chemoresistance in several cancers, including ovarian, breast, and pancreatic cancer.[8][9]
TG2 contributes to cancer progression through several mechanisms:
-
ECM Remodeling and Cell Adhesion: TG2 can cross-link ECM proteins, which enhances the interaction between cancer cells and the ECM, thereby promoting cell survival, migration, and invasion.[8]
-
Signaling Pathways: TG2 is involved in the activation of key signaling pathways that drive cancer progression, such as:
-
NF-κB Pathway: TG2 can activate the NF-κB pathway, which in turn promotes the expression of genes involved in cell survival, inflammation, and proliferation. There is also a positive feedback loop where NF-κB can promote TG2 transcription.[8]
-
PI3K/Akt and FAK Pathways: TG2 has been shown to activate the PI3K/Akt and Focal Adhesion Kinase (FAK) signaling pathways, which are critical for cell survival and migration.[7][8]
-
Epithelial-to-Mesenchymal Transition (EMT): High levels of TG2 can induce EMT, a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility and invasiveness.[9]
-
-
Chemoresistance: TG2 can confer resistance to chemotherapy by activating survival pathways and inhibiting apoptosis.[8][9]
Below is a diagram illustrating the key signaling pathways involving TG2 in cancer.
Caption: Key signaling pathways modulated by TG2 in cancer.
This compound
This compound (also referred to as compound 11 in some literature) is a von Hippel-Lindau (VHL)-based PROTAC designed to specifically target and degrade TG2.[10][11] It has been shown to effectively reduce TG2 levels in ovarian cancer cells in a proteasome-dependent manner.[10][12] By inducing the degradation of TG2, this PROTAC aims to abolish the multiple functions of the protein, thereby inhibiting cancer cell adhesion and migration.[12]
The mechanism of action for this compound follows the general principles of PROTACs. The molecule forms a ternary complex with TG2 and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of TG2.
The following diagram illustrates the mechanism of action of this compound.
Caption: The catalytic cycle of this compound.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (KD) | 68.9 µM | In vitro | [10][11] |
-
This compound has been shown to reduce TG2 levels in ovarian cancer cell lines such as OVCAR5 and SKOV3.[12]
-
Degradation of TG2 by this PROTAC resulted in a significant reduction in cancer cell adhesion and migration in in vitro scratch-wound and migration assays.[12]
Experimental Protocols
Here are detailed methodologies for key experiments used in the characterization of this compound.
General Experimental Workflow for PROTAC Evaluation
The following diagram outlines a general workflow for the evaluation of a PROTAC's efficacy.
Caption: A typical workflow for characterizing a PROTAC.
Western Blotting for TG2 Degradation
This protocol is to determine the extent of TG2 degradation in cancer cells following treatment with this compound.
Materials:
-
Cancer cell line (e.g., OVCAR5, SKOV3)
-
Cell culture medium and supplements
-
This compound
-
Proteasome inhibitor (e.g., MG132, epoxomicin) as a control
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TG2
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.[13]
-
Treat cells with varying concentrations of this compound for different time points (e.g., 6, 12, 24 hours).[12]
-
For proteasome-dependent degradation confirmation, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.[13]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[14]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary anti-TG2 antibody overnight at 4°C.[15]
-
Wash the membrane with TBST.[15]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again with TBST.
-
Incubate the membrane with the chemiluminescent substrate and visualize the bands using an imaging system.[14]
-
-
Analysis:
-
Strip and re-probe the membrane with a loading control antibody.
-
Quantify the band intensities to determine the percentage of TG2 degradation relative to the vehicle control.
-
Cell Migration Assay (Scratch-Wound Assay)
This assay assesses the functional consequence of TG2 degradation on cancer cell migration.[12]
Materials:
-
Cancer cell line
-
24-well plates
-
This compound
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in 24-well plates and grow them to a confluent monolayer.
-
Scratch and Treatment:
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound or a vehicle control.
-
-
Imaging:
-
Capture images of the scratch at time 0 and at various time points thereafter (e.g., 12, 24, 48 hours).
-
-
Analysis:
-
Measure the width of the scratch at each time point.
-
Calculate the percentage of wound closure to determine the effect of TG2 degradation on cell migration.
-
Ubiquitination Assay
This assay confirms that the PROTAC-mediated degradation of TG2 occurs via the ubiquitin-proteasome system.[18]
Materials:
-
Cancer cell line
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer
-
Anti-TG2 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-ubiquitin antibody for western blotting
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound and a proteasome inhibitor. The proteasome inhibitor is crucial to allow the accumulation of ubiquitinated proteins.
-
Lyse the cells as described in the western blotting protocol.
-
-
Immunoprecipitation:
-
Incubate the cell lysates with an anti-TG2 antibody to pull down TG2 and its binding partners.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated TG2.
-
-
Analysis:
-
An increase in the ubiquitination signal for TG2 in the presence of the PROTAC confirms the mechanism of action.
-
References
- 1. portlandpress.com [portlandpress.com]
- 2. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 3. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 4. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. The Role of Transglutaminase 2 in Cancer: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role of Transglutaminase 2 in Cancer: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transglutaminase 2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Transglutaminase 2 in breast cancer metastasis and drug resistance [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | PROTACs | 3033465-55-0 | Invivochem [invivochem.com]
- 12. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. origene.com [origene.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. genscript.com [genscript.com]
- 17. Western blot protocol | Abcam [abcam.com]
- 18. Ubiquitination Assay - Profacgen [profacgen.com]
Preliminary Experimental Design for PROTAC TG2 Degrader-1: An In-Depth Technical Guide
This guide provides a comprehensive, preliminary experimental design for the characterization and preclinical evaluation of "TG2 degrader-1," a Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Transglutaminase 2 (TG2). This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies for key experiments, structured data presentation, and visualizations of critical pathways and workflows.
Introduction: PROTACs and the TG2 Target
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a novel therapeutic modality. They function by co-opting the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively degrade target proteins.[1][2] A PROTAC consists of a ligand that binds the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2] This tripartite assembly forms a "ternary complex," leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1]
Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a wide range of cellular processes.[3] Its dysregulation is associated with various diseases, including cancer, where it plays roles in cell survival, metastasis, and chemoresistance.[4][5] TG2's involvement in pathways like NF-κB and epithelial-mesenchymal transition (EMT) makes it a compelling therapeutic target.[4][5][6] Recently, VHL-based PROTACs have been developed that successfully reduce TG2 levels in ovarian cancer cells.[7][8] This guide outlines a systematic approach to validate and characterize a novel TG2-targeting PROTAC, designated here as "TG2 degrader-1."
Overall Experimental Workflow
The preclinical evaluation of TG2 degrader-1 will proceed through a phased approach, beginning with fundamental biochemical and cellular characterization and progressing to in vivo efficacy models. The workflow is designed to rigorously assess the potency, selectivity, mechanism of action, and therapeutic potential of the degrader.
Caption: Overall experimental workflow for TG2 degrader-1 evaluation.
Phase 1: Biochemical and In Vitro Characterization
This phase aims to confirm that TG2 degrader-1 binds its intended targets (TG2 and an E3 ligase), promotes the formation of a stable ternary complex, and induces the proteasome-dependent degradation of TG2 in a cellular context.
The fundamental mechanism of TG2 degrader-1 involves hijacking an E3 ligase to induce ubiquitination and subsequent proteasomal degradation of TG2.
Caption: PROTAC mechanism: formation of a ternary complex to induce degradation.
Objective: To quantify the formation of the TG2–TG2 degrader-1–E3 ligase ternary complex. Method: Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a robust method for studying molecular proximity.[9][10][11]
Protocol: TR-FRET Assay
-
Reagents: Recombinant His-tagged TG2, GST-tagged E3 ligase (e.g., VHL or CRBN complex), TG2 degrader-1, anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate), and anti-GST antibody conjugated to a FRET acceptor (e.g., d2).
-
Preparation: Serially dilute TG2 degrader-1 in assay buffer. Prepare a master mix of His-TG2, GST-E3 ligase, and the donor/acceptor antibodies.
-
Assay Plate: Dispense the serially diluted compound into a low-volume 384-well plate. Add the protein/antibody master mix to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes) to allow complex formation to reach equilibrium.[10]
-
Detection: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). Plot the ratio against the degrader concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect).
Objective: To measure the dose- and time-dependent degradation of TG2 in a relevant cell line. Method: Western Blotting provides a semi-quantitative assessment of protein levels.[12][13]
Protocol: Western Blot for TG2 Degradation
-
Cell Culture: Plate a TG2-expressing cancer cell line (e.g., OVCAR5 or SKOV3 ovarian cancer cells) in 6-well plates and allow them to adhere overnight.[8][14]
-
Treatment: Treat cells with a range of concentrations of TG2 degrader-1 (e.g., 0.1 nM to 10 µM) for a set time (e.g., 6, 12, or 24 hours).[8] Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[15]
-
Quantification: Determine protein concentration in the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[12][15]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk) and incubate with a primary antibody against TG2. Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody. Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software. Normalize TG2 levels to the loading control and express as a percentage of the vehicle control. Plot the normalized values against degrader concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
| Parameter | TG2 Degrader-1 | Negative Control |
| Binding Affinity (KD, nM) | ||
| TG2 | TBD | >10,000 |
| E3 Ligase (e.g., VHL) | TBD | TBD |
| Ternary Complex (EC50, nM) | TBD | No Formation |
| Degradation (DC50, nM) | TBD | >10,000 |
| Max Degradation (Dmax, %) | TBD | <10% |
Phase 2: Cellular and Functional Characterization
This phase assesses whether TG2 degrader-1 engages its target in the complex cellular environment and elicits the desired downstream functional consequences.
TG2 is a hub protein that influences multiple cancer-promoting pathways. Degrading TG2 is hypothesized to inhibit these downstream signals.
References
- 1. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 2. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Transglutaminase 2 in Cancer: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Transglutaminase 2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Transglutaminase 2 in breast cancer metastasis and drug resistance [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. academic.oup.com [academic.oup.com]
In-Depth Technical Guide: Target Engagement Studies of PROTAC TG2 Degrader-1
This technical guide provides a comprehensive overview of the core target engagement studies for PROTAC TG2 degrader-1, a von Hippel-Lindau (VHL)-based proteolysis-targeting chimera designed to induce the degradation of Tissue Transglutaminase (TG2). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of the underlying biological processes.
Introduction to this compound
This compound (also referred to as compound 11 in seminal literature) is a heterobifunctional molecule designed to specifically target TG2 for degradation.[1][2][3] It consists of a ligand that binds to TG2, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[4][5] By inducing the formation of a ternary complex between TG2 and VHL, this compound facilitates the ubiquitination of TG2, marking it for subsequent degradation by the proteasome.[4][5] This approach aims to abolish all functions of TG2, a protein implicated in the progression and metastasis of certain cancers, including ovarian cancer.[1][2][3]
Mechanism of Action and Signaling Pathway
This compound operates through the ubiquitin-proteasome system. The bifunctional nature of the degrader allows for the simultaneous binding of TG2 and the VHL E3 ligase, bringing them into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to TG2. Polyubiquitinated TG2 is then recognized and degraded by the 26S proteasome.
TG2 is a multifunctional enzyme that, in the context of ovarian cancer, can promote cell survival, adhesion, and migration through various signaling pathways. Notably, TG2 can activate the NF-κB pathway, which is crucial for tumor cell survival and chemoresistance.[6] It also plays a role in focal adhesion signaling through interactions with integrins and activation of Focal Adhesion Kinase (FAK) and the downstream Akt pathway, further promoting cell survival and motility.[7][8] By degrading TG2, this compound is expected to inhibit these pro-tumorigenic signaling cascades.
Quantitative Data Summary
The following tables summarize the key quantitative data from target engagement and functional studies of this compound.
Table 1: Binding Affinity of PROTAC TG2 Degraders
| Compound | Binding Target | Method | Binding Affinity (Kd) |
|---|---|---|---|
| This compound (Cmpd 11) | TG2 | ITC | 68.9 μM[8] |
| PROTAC TG2 degrader-2 (Cmpd 7) | TG2 | ITC | > 100 μM[2] |
Table 2: TG2 Degradation in Ovarian Cancer Cell Lines
| Cell Line | Compound | Concentration (μM) | Time (hours) | TG2 Degradation |
|---|---|---|---|---|
| OVCAR5 | Cmpd 11 | 10 | 6 | Significant |
| SKOV3 | Cmpd 11 | 10 | 6 | Significant |
| SKOV3 | Cmpd 11 | 30 | 6 | Maximal |
| OVCAR5 | Cmpd 7 | 10 | 6 | Significant |
| SKOV3 | Cmpd 7 | 10 | 6 | Significant |
| SKOV3 | Cmpd 7 | 30 | 6 | Maximal |
Note: "Significant" and "Maximal" degradation are based on qualitative assessments from Western blot analyses in the source literature. Maximal degradation was observed at the highest concentrations tested (10 and 30 μM) at the 6-hour time point.[2]
Table 3: Functional Effects of TG2 Degradation in Ovarian Cancer Cell Lines
| Assay | Cell Line | Compound | Concentration (μM) | Effect |
|---|---|---|---|---|
| Wound-Healing Assay | OVCAR5 | Cmpd 7 & 11 | 10 | Potent inhibition of cell migration |
| Transwell Migration Assay | OVCAR5 | Cmpd 7 & 11 | 10 | Potent inhibition of cell migration |
| Wound-Healing Assay | SKOV3 | Cmpd 7 & 11 | 10 | Potent inhibition of cell migration |
| Transwell Migration Assay | SKOV3 | Cmpd 7 & 11 | 10 | Potent inhibition of cell migration |
| Adhesion to Fibronectin | OVCAR5 & SKOV3 | Cmpd 7 & 11 | 10 | Significant reduction in cell adhesion |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blotting for TG2 Degradation
This protocol is used to assess the ability of this compound to induce the degradation of TG2 in a concentration- and time-dependent manner.
Materials:
-
Ovarian cancer cell lines (e.g., OVCAR5, SKOV3)
-
Cell culture medium and supplements
-
This compound (and other compounds as needed)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against TG2
-
Loading control primary antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Cheiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed ovarian cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 μM) or DMSO for different time points (e.g., 6 and 24 hours). For mechanism confirmation, pre-treat cells with a proteasome inhibitor like MG132 (20 μM) for 2 hours before adding the degrader.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against TG2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the TG2 band intensity to the loading control.
Cell Migration Assays
Wound-healing and transwell migration assays are used to assess the functional consequences of TG2 degradation on cancer cell motility.
Wound-Healing (Scratch) Assay:
-
Seed cells in a 6-well plate and grow them to confluence.
-
Create a "scratch" in the cell monolayer with a sterile pipette tip.
-
Wash with PBS to remove detached cells and add fresh medium containing the PROTAC degrader or vehicle control.
-
Image the scratch at 0 hours and at subsequent time points (e.g., 12 or 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure.
Transwell Migration Assay:
-
Seed cells in the upper chamber of a transwell insert (with a porous membrane) in serum-free medium containing the PROTAC degrader or vehicle.
-
Add medium with a chemoattractant (e.g., fetal bovine serum) to the lower chamber.
-
Incubate for a specified time (e.g., 24 hours) to allow cells to migrate through the membrane.
-
Remove non-migrated cells from the top of the insert.
-
Fix and stain the migrated cells on the bottom of the membrane.
-
Count the number of migrated cells in several microscopic fields.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to measure the binding affinity (Kd) of the PROTAC degrader to its target protein, TG2.
Materials:
-
Purified recombinant TG2 protein
-
This compound
-
ITC buffer (e.g., PBS or Tris buffer, with a small percentage of DMSO to solubilize the compound)
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation: Prepare a solution of TG2 in the ITC buffer at a known concentration (e.g., 10-20 µM) to be placed in the sample cell. Prepare a solution of the PROTAC degrader at a higher concentration (e.g., 100-200 µM) in the same buffer to be loaded into the injection syringe.
-
ITC Experiment:
-
Equilibrate the instrument at the desired temperature.
-
Load the protein solution into the sample cell and the degrader solution into the syringe.
-
Perform a series of small injections of the degrader into the protein solution, allowing the system to reach equilibrium after each injection.
-
The instrument measures the heat released or absorbed during the binding interaction.
-
-
Data Analysis:
-
Integrate the heat peaks from each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Conclusion
The target engagement studies for this compound demonstrate its ability to bind to TG2, induce its proteasome-dependent degradation in ovarian cancer cells, and consequently inhibit key pro-tumorigenic functions such as cell migration and adhesion. The methodologies and data presented in this guide provide a robust framework for the evaluation of this and other targeted protein degraders. Further optimization and in vivo studies will be crucial in determining the therapeutic potential of this approach for ovarian cancer and other diseases where TG2 is implicated.
References
- 1. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tissue transglutaminase protects epithelial ovarian cancer cells from cisplatin-induced apoptosis by promoting cell survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical and Biological Significance of Tissue Transglutaminase in Ovarian Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for PROTAC TG2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of PROTAC TG2 degrader-1 (also referred to as compound 11), a von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Tissue Transglutaminase 2 (TG2).
Introduction
Tissue Transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a variety of cellular processes, including cell adhesion, migration, and extracellular matrix interactions.[1] Its dysregulation has been linked to various diseases, including cancer.[1] this compound is a heterobifunctional molecule that recruits TG2 to the VHL E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of TG2.[1][2] This targeted protein degradation strategy offers a powerful tool to study the functional roles of TG2 and explore its potential as a therapeutic target.[1]
Mechanism of Action
This compound operates through the PROTAC mechanism, inducing the degradation of its target protein, TG2. This process involves the formation of a ternary complex between TG2, this compound, and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin molecules to TG2, marking it for recognition and degradation by the 26S proteasome. The degradation of TG2 is dependent on the proteasome, as demonstrated by the rescue of TG2 levels in the presence of the proteasome inhibitor MG132.[3]
digraph "this compound Mechanism of Action" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [arrowhead=vee, color="#5F6368"];
TG2 [label="TG2 Protein", fillcolor="#F1F3F4", style=filled];
PROTAC [label="PROTAC TG2\nDegrader-1", shape=ellipse, fillcolor="#FBBC05", style=filled];
VHL [label="VHL E3 Ligase", fillcolor="#F1F3F4", style=filled];
Ternary_Complex [label="Ternary Complex\n(TG2-PROTAC-VHL)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];
Ubiquitination [label="Ubiquitination", shape=diamond, fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"];
Ub_TG2 [label="Ubiquitinated TG2", fillcolor="#F1F3F4", style=filled];
Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"];
Degradation [label="Degradation", shape=diamond, fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];
Peptides [label="Degraded Peptides", fillcolor="#F1F3F4", style=filled];
TG2 -> Ternary_Complex;
PROTAC -> Ternary_Complex;
VHL -> Ternary_Complex;
Ternary_Complex -> Ubiquitination [label="Ub"];
Ubiquitination -> Ub_TG2;
Ub_TG2 -> Proteasome;
Proteasome -> Degradation;
Degradation -> Peptides;
}
Caption: Western Blotting Experimental Workflow.
Wound-Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of this compound on the collective migration of ovarian cancer cells.
Materials:
-
OVCAR5 and SKOV3 cells
-
This compound
-
DMSO
-
6-well or 12-well plates
-
Sterile p200 or p1000 pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate to create a confluent monolayer.
-
Creating the "Wound": Once confluent, create a scratch in the monolayer using a sterile pipette tip.
-
Washing: Gently wash the cells with PBS to remove detached cells.
-
Treatment: Add fresh media containing this compound (e.g., 10 µM) or DMSO.[4]
-
Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different points for each image. Calculate the percentage of wound closure over time compared to the control.
Transwell Migration Assay
This assay evaluates the effect of this compound on the chemotactic migration of individual cells.
Materials:
-
OVCAR5 and SKOV3 cells
-
This compound
-
DMSO
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Cell Preparation: Resuspend cells in serum-free medium.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant to the lower chamber.
-
Cell Seeding and Treatment: Add the cell suspension containing either this compound (e.g., 10 µM) or DMSO to the upper chamber of the inserts.[4]
-
Incubation: Incubate the plate for a sufficient time to allow cell migration (e.g., 24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with a fixation solution, and then stain with a staining solution.
-
Imaging and Quantification: Take images of the stained cells and count the number of migrated cells in several random fields of view.
Cell Adhesion Assay
This protocol is for assessing the effect of this compound on the adhesion of ovarian cancer cells to fibronectin.
Materials:
-
OVCAR5 and SKOV3 cells
-
This compound
-
DMSO
-
96-well plates coated with fibronectin
-
Serum-free medium
-
Cell viability reagent (e.g., Calcein-AM)
-
Plate reader
Procedure:
-
Cell Preparation and Treatment: Pre-treat cells with this compound (e.g., 10 µM) or DMSO for a specified time (e.g., 24 hours).[4]
-
Cell Seeding: Seed the treated cells onto fibronectin-coated 96-well plates and incubate to allow for adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Add a cell viability reagent to the wells and measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of adherent cells for each treatment condition relative to the control.
Synthesis of this compound
The synthesis of this compound involves the coupling of a TG2-binding ligand, a VHL E3 ligase-binding ligand, and a linker. The detailed synthetic scheme and characterization data can be found in the supplementary information of the primary reference.[1][5] The synthesis generally involves standard organic chemistry reactions to connect the three components.
Conclusion
This compound is a valuable research tool for studying the biology of TG2 and its role in cancer. The provided protocols offer a framework for investigating the efficacy and mechanism of this degrader in relevant cellular models. Researchers are encouraged to consult the primary literature for further details and to optimize these protocols for their specific experimental needs.
References
Application Notes and Protocols: Western Blot Analysis of PROTAC TG2 Degrader-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of proteins of interest.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs eliminate the target protein from the cell altogether.[1] A PROTAC molecule is a heterobifunctional chimera, featuring a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[2]
This document provides a detailed protocol for assessing the efficacy of PROTAC TG2 degrader-1 (also known as compound 11) using Western blot analysis.[2][3] This specific PROTAC targets tissue transglutaminase (TG2), a multifunctional 77-kD protein implicated in various pathological conditions, including cancer, by promoting processes like cell adhesion and migration.[3][4] this compound is a von Hippel-Lindau (VHL)-based PROTAC, meaning it utilizes the VHL E3 ligase to mediate TG2 degradation.[4][5] The following protocols and data are based on studies conducted in ovarian cancer cell lines, such as OVCAR5 and SKOV3, where TG2 is expressed.[2][3]
Mechanism of Action: this compound
This compound facilitates the degradation of TG2 by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The diagram below illustrates this process.
Caption: Mechanism of TG2 degradation mediated by this compound.
Quantitative Data Summary
The efficacy of this compound was evaluated by quantifying the remaining TG2 protein levels in ovarian cancer cell lines after treatment. The data below, derived from densitometric analysis of Western blots, summarizes the dose-dependent effect of the degrader.[2][3]
| Cell Line | Treatment Time (hours) | This compound Conc. (µM) | Mean TG2 Protein Level (% of Control) |
| OVCAR5 | 6 | 0.1 | ~80% |
| 6 | 1.0 | ~50% | |
| 6 | 10.0 | ~25% | |
| SKOV3 | 6 | 1.0 | ~60% |
| 6 | 10.0 | ~40% |
Note: The values are estimations based on published graphical data and serve for illustrative purposes.[2][3] For precise quantification, it is essential to perform independent experiments and densitometric analysis.
Experimental Protocols
This section provides a detailed methodology for performing a Western blot to assess the degradation of TG2 after treatment with this compound.
Experimental Workflow Diagram
The overall workflow for the Western blot protocol is outlined below.
Caption: Step-by-step workflow for the Western blot protocol.
Detailed Protocol
1. Cell Culture and Treatment a. Culture ovarian cancer cells (e.g., OVCAR5, SKOV3) in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator. b. Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency. c. Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM).[2][3] Include a vehicle control (e.g., DMSO). d. To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor like MG132 (e.g., 20 µM for 2 hours) before adding the PROTAC.[2][3] e. Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).[3]
2. Cell Lysis a. After treatment, aspirate the media and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing periodically. e. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein lysate) to a new tube, avoiding the pellet.
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. b. Normalize the concentration of all samples with lysis buffer.
4. Sample Preparation for Electrophoresis a. Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer. b. Boil the samples at 95-100°C for 5-10 minutes.
5. SDS-PAGE a. Load the prepared samples into the wells of a 4-12% SDS-polyacrylamide gel. Include a protein molecular weight marker. b. Run the gel in 1x running buffer until the dye front reaches the bottom of the gel.
6. Protein Transfer a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. b. Confirm the transfer efficiency by staining the membrane with Ponceau S.
7. Blocking a. Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
8. Antibody Incubation a. Primary Antibody: Incubate the membrane with a primary antibody specific for TG2 (e.g., Transglutaminase 2 Antibody YA2255) diluted in blocking buffer overnight at 4°C with gentle agitation.[5] b. Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across lanes. c. Washing: Wash the membrane three times with TBST for 10 minutes each. d. Secondary Antibody: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
9. Detection and Analysis a. Wash the membrane three times with TBST for 10 minutes each. b. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol and apply it to the membrane. c. Capture the chemiluminescent signal using a digital imaging system. d. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the TG2 band intensity to the corresponding loading control band intensity.
Logical Relationship: Dose-Response
The following diagram illustrates the expected relationship between the concentration of this compound and the cellular levels of TG2 protein.
Caption: Relationship between degrader concentration and target protein level.
By following this detailed protocol, researchers can effectively and reliably quantify the degradation of TG2 protein induced by this compound, a critical step in the characterization and development of this targeted protein degrader.
References
- 1. Novel PROTACs targeting tissue transglutaminase (TG2) suppress tumorigenicity of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transglutaminase 2: A keystone in the molecular puzzle of cancer [accscience.com]
Application Note: Assessing Cell Viability with PROTAC TG2 Degrader-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific proteins of interest (POIs) from the cell.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system (UPS) to induce the degradation of the target protein.[2][4][5]
This application note focuses on PROTAC TG2 degrader-1 , a von Hippel-Lindau (VHL)-based PROTAC that targets Transglutaminase 2 (TG2).[6][7] TG2 is a multifunctional enzyme implicated in a wide array of cellular processes, including cell growth, survival, migration, and differentiation.[8][9][10] Its dysregulation is associated with various pathological conditions, including cancer.[1][11] this compound is designed to induce the selective degradation of TG2, thereby abolishing all of its associated functions.[1]
Assessing the downstream cellular consequences of TG2 degradation is crucial for understanding the therapeutic potential of this compound. A fundamental method for this is the cell viability assay, which measures the overall health of a cell population following treatment and can reveal the cytotoxic or cytostatic effects of target protein removal.
Mechanism of Action: PROTAC-Mediated Degradation
This compound functions by forming a ternary complex between TG2 and the VHL E3 ubiquitin ligase.[1][6][7] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to lysine residues on the surface of TG2. The resulting polyubiquitinated TG2 is then recognized and degraded by the 26S proteasome.[4][5] This process is catalytic, as the PROTAC molecule is released after degradation and can engage another TG2 protein.[5]
TG2 Signaling Pathways
Transglutaminase 2 is a signaling hub that can influence multiple pathways critical for cell survival and proliferation.[10] Depending on its subcellular location and cellular context, TG2 can activate pro-survival pathways such as NF-κB and ERK1/2.[10][11][12] By promoting the degradation of TG2, this compound can potentially inhibit these downstream survival signals, leading to a reduction in cell viability.
Experimental Protocol: Luminescence-Based Cell Viability Assay
This protocol describes a method for determining cell viability by quantifying ATP, which signals the presence of metabolically active cells. Commercial kits such as CellTiter-Glo® are based on this principle.
Principle
The assay reagent lyses cells to release ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, and the amount of light produced is directly proportional to the number of viable cells.
Materials and Reagents
-
This compound
-
Cell line of interest (e.g., OVCAR5, SKOV3 ovarian cancer cells)[1][13]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Opaque-walled 96-well or 384-well plates suitable for luminescence assays
-
Luminescence-based cell viability assay kit (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Luminometer plate reader
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells, ensuring they are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired density (e.g., 2,000-10,000 cells/well, optimization required).
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Include wells for "no-cell" background controls.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the degrader in complete cell culture medium to achieve the desired final concentrations. A typical concentration range might be 0.1 nM to 10 µM.
-
Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
-
Incubation:
-
Return the plate to the incubator (37°C, 5% CO₂) for a predetermined period (e.g., 72 hours). The incubation time should be sufficient to allow for TG2 degradation and subsequent downstream effects on cell viability.
-
-
Assay Execution:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the cell viability assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the assay reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence value from the "no-cell" background control wells from all other wells.
-
Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells:
-
% Viability = (Luminescence_Treated / Luminescence_Vehicle) * 100
-
-
Use a suitable software (e.g., GraphPad Prism) to plot the % Viability against the log-transformed drug concentration and fit a non-linear regression curve to determine the IC₅₀ value (the concentration of degrader that inhibits cell viability by 50%).
-
Data Presentation
The results of the cell viability assay are typically summarized by the IC₅₀ value. Comparing IC₅₀ values across different cell lines can provide insights into the degrader's cell-type-specific efficacy.
Table 1: Representative Cell Viability Data for this compound
| Cell Line | Tissue of Origin | TG2 Expression | IC₅₀ (nM) |
| OVCAR5 | Ovarian Cancer | High | 85 |
| SKOV3 | Ovarian Cancer | Moderate | 250 |
| A549 | Lung Cancer | Low | >10,000 |
| Negative Control | |||
| Inactive Epimer | Ovarian Cancer | High | >10,000 |
(Note: The data presented above are for illustrative purposes and represent hypothetical, yet plausible, outcomes for demonstrating the application.)
Interpretation:
-
A lower IC₅₀ value indicates greater potency in reducing cell viability.
-
The differential sensitivity (e.g., OVCAR5 vs. SKOV3) may correlate with the baseline expression level of TG2.
-
Cell lines with low or no TG2 expression (e.g., A549) should be insensitive to the degrader, demonstrating on-target activity.
-
An inactive epimer or a version of the PROTAC with a non-binding E3 ligase ligand should show no effect on viability, confirming the degradation-dependent mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | PROTACs | 3033465-55-0 | Invivochem [invivochem.com]
- 8. Transglutaminase 2: a multi-functional protein in multiple subcellular compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cellular Functions of Tissue Transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Transglutaminase 2 in Cancer: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes: Optimizing PROTAC TG2 Degrader-1 Concentration in Cell Culture
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PROTACs | 3033465-55-0 | Invivochem [invivochem.com]
- 3. The Role of Transglutaminase 2 in Cancer: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of Transglutaminase 2 in Cell Death, Survival, and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 8. PROTAC targeted protein degraders: the past is prologue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy [frontiersin.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Application Notes: In Vitro Time Course of PROTAC TG2 Degrader-1 Treatment
References
- 1. SK-OV-3 Cells [cytion.com]
- 2. SKOV-3 Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. mybiosource.com [mybiosource.com]
- 5. licorbio.com [licorbio.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Co-immunoprecipitation of the PROTAC TG2 degrader-1 Ternary Complex
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These bifunctional molecules induce the formation of a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The formation and stability of this ternary complex are critical determinants of a PROTAC's efficacy.
This document provides a detailed protocol for the co-immunoprecipitation (Co-IP) of the ternary complex formed by PROTAC TG2 degrader-1, the target protein Transglutaminase 2 (TG2), and the von Hippel-Lindau (VHL) E3 ligase. This compound is a VHL-based PROTAC designed to induce the degradation of TG2. This protocol is intended to guide researchers in demonstrating the intracellular formation of this key complex, a crucial step in validating the mechanism of action of this degrader.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action.
Experimental Workflow for Co-immunoprecipitation
Application Notes and Protocols for Evaluating PROTAC TG2 Degrader-1 Activity in Ovarian Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tissue transglutaminase 2 (TG2) is a multifunctional enzyme that is frequently overexpressed in ovarian cancer and is associated with tumor progression, metastasis, and chemoresistance.[1][2] Its diverse roles in cell adhesion, migration, and signaling make it a compelling therapeutic target.[3] PROteolysis TArgeting Chimeras (PROTACs) are novel therapeutic agents that induce the degradation of specific target proteins via the ubiquitin-proteasome system.[4] This document provides detailed application notes and protocols for assessing the functional activity of a hypothetical PROTAC, TG2 Degrader-1, in ovarian cancer cell lines.
TG2 Signaling in Ovarian Cancer
TG2 contributes to ovarian cancer pathology through multiple signaling pathways. It can activate the NF-κB pathway, promoting cell survival and resistance to apoptosis.[3] Additionally, TG2 interacts with fibronectin and integrins, activating focal adhesion kinase (FAK) and the downstream PI3K/Akt signaling cascade, which is crucial for cell adhesion, migration, and invasion.[4][5]
Mechanism of Action of TG2-Targeting PROTACs
PROTAC TG2 Degrader-1 is a heterobifunctional molecule designed to simultaneously bind to TG2 and an E3 ubiquitin ligase, forming a ternary complex.[6] This proximity induces the ubiquitination of TG2, marking it for degradation by the proteasome.[7] This event-driven pharmacology allows for the catalytic degradation of the target protein.[8]
Experimental Workflow
A systematic approach is essential for evaluating the efficacy of this compound. The following workflow outlines the key functional assays to characterize its activity in ovarian cancer cells.
Data Presentation
Disclaimer: The following data are illustrative and intended to represent expected outcomes based on the qualitative descriptions from published research. Actual results may vary.
Table 1: Dose-Dependent Degradation of TG2 by this compound in SKOV-3 Ovarian Cancer Cells
| PROTAC Concentration (µM) | TG2 Protein Level (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.01 | 85.3 | 4.8 |
| 0.1 | 52.1 | 6.1 |
| 1 | 21.7 | 3.9 |
| 10 | 8.9 | 2.5 |
Table 2: Effect of this compound on the Viability of Ovarian Cancer Cell Lines (48h Treatment)
| Cell Line | This compound IC50 (µM) |
| SKOV-3 | > 50 |
| OVCAR-3 | > 50 |
Note: Significant cytotoxicity is not expected as the primary mechanism is targeted degradation, not broad cell killing.
Table 3: Inhibition of Ovarian Cancer Cell Migration by this compound (24h Transwell Assay)
| PROTAC Concentration (µM) | Migrated Cells (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 8.7 |
| 0.1 | 78.2 | 7.5 |
| 1 | 45.9 | 6.3 |
| 10 | 25.1 | 4.9 |
Table 4: Inhibition of Ovarian Cancer Cell Adhesion to Fibronectin by this compound
| PROTAC Concentration (µM) | Adherent Cells (% of Control) | Standard Deviation |
| 0 (Vehicle) | 100 | 9.1 |
| 0.1 | 82.4 | 8.2 |
| 1 | 51.6 | 7.8 |
| 10 | 30.8 | 6.5 |
Experimental Protocols
Western Blot for TG2 Degradation
Objective: To quantify the degradation of TG2 protein in ovarian cancer cells following treatment with this compound.
Materials:
-
Ovarian cancer cell lines (e.g., SKOV-3, OVCAR-3)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (Vehicle control)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-TG2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding: Seed ovarian cancer cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with increasing concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil for 5 minutes at 95°C.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Quantification: Quantify band intensities using image analysis software and normalize TG2 levels to the loading control (β-actin).
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on the metabolic activity and viability of ovarian cancer cells.
Materials:
-
Ovarian cancer cell lines
-
Complete culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow to attach overnight.
-
PROTAC Treatment: Treat cells with a range of concentrations of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Transwell Migration Assay
Objective: To evaluate the effect of this compound on the migratory capacity of ovarian cancer cells.
Materials:
-
Ovarian cancer cell lines
-
Serum-free and complete culture medium
-
This compound
-
DMSO
-
Transwell inserts (8.0 µm pore size)
-
24-well plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% crystal violet)
-
Microscope
Protocol:
-
Cell Preparation: Starve cells in serum-free medium for 12-24 hours.
-
Assay Setup: Place Transwell inserts into the wells of a 24-well plate containing complete medium (as a chemoattractant) in the lower chamber.
-
Cell Seeding: Resuspend the starved cells in serum-free medium with different concentrations of this compound and seed them into the upper chamber of the Transwell inserts.
-
Incubation: Incubate for 12-24 hours at 37°C to allow cell migration.
-
Cell Removal: Carefully remove non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane and stain with crystal violet.
-
Imaging and Quantification: Image the stained cells using a microscope and count the number of migrated cells in several random fields. Express the results as a percentage of the vehicle-treated control.
Cell Adhesion Assay
Objective: To determine the effect of this compound on the adhesion of ovarian cancer cells to fibronectin.
Materials:
-
Ovarian cancer cell lines
-
Fibronectin
-
This compound
-
DMSO
-
96-well plates
-
BSA (Bovine Serum Albumin)
-
Calcein-AM or other fluorescent cell stain
-
Fluorescence plate reader
Protocol:
-
Plate Coating: Coat a 96-well plate with fibronectin overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with BSA for 1 hour at 37°C.
-
Cell Preparation: Label cells with a fluorescent dye (e.g., Calcein-AM) and pre-treat with various concentrations of this compound for 1-2 hours.
-
Adhesion: Seed the treated cells onto the fibronectin-coated plate and allow them to adhere for 1-2 hours at 37°C.
-
Washing: Gently wash the wells to remove non-adherent cells.
-
Fluorescence Measurement: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of adherent cells relative to the vehicle-treated control.
References
- 1. Novel PROTACs targeting tissue transglutaminase (TG2) suppress tumorigenicity of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting of self-renewal, migration and invasion of ovarian cancer stem cells by blocking TGF-β pathway | PLOS One [journals.plos.org]
- 7. TRIM47 promotes ovarian cancer cell proliferation, migration, and invasion by activating STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
PROTAC TG2 degrader-1 solubility and stability issues
Disclaimer: "PROTAC TG2 degrader-1" is used as a representative name for a hypothetical molecule targeting Transglutaminase 2 (TG2) for degradation. The data, protocols, and troubleshooting advice provided are based on established principles for Proteolysis Targeting Chimeras (PROTACs) and may require optimization for a specific compound.
Frequently Asked Questions (FAQs)
Q1: My this compound powder won't dissolve in aqueous buffers like PBS. What should I do?
A1: This is a common issue. PROTACs are often large, complex molecules with high hydrophobicity and low aqueous solubility.[1][2] Direct dissolution in aqueous buffers is rarely successful. You must first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
Q2: Which organic solvent is best for making a stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common starting solvent for creating high-concentration stock solutions of PROTACs for in vitro experiments.[3] If solubility in DMSO is limited, other organic solvents like N,N-dimethylformamide (DMF), or 1-methyl-2-pyrrolidinone (NMP) can be tested. Always start with a small amount of your compound to test solubility before dissolving a larger quantity.
Q3: I dissolved my this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A3: Precipitation upon dilution is a clear sign of poor aqueous solubility. Here are several strategies to address this:
-
Lower the Final Concentration: The most straightforward approach is to test a lower final concentration of the PROTAC in your medium.
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, increasing the final percentage slightly (e.g., from 0.1% to 0.5%) can sometimes keep the compound in solution. Always run a vehicle control with the same final DMSO concentration to assess toxicity.
-
Use a Surfactant: A small amount of a non-ionic surfactant, such as Tween-20 or Pluronic F-68, in the final medium can help maintain solubility.
-
Serum Percentage: The presence of serum proteins, like albumin, can help solubilize hydrophobic compounds. Ensure you are adding the PROTAC to a medium that already contains the final desired serum concentration.
Q4: My experimental results are inconsistent. Could this be a stability issue?
A4: Yes, inconsistency is a classic sign of compound instability. PROTACs can be susceptible to degradation in both stock solutions and aqueous media.[] It is crucial to assess the stability of your PROTAC under your specific experimental conditions (e.g., in stock solution at -20°C and in cell culture medium at 37°C). We recommend performing a stability study using HPLC or LC-MS.
Q5: How should I store my solid compound and DMSO stock solutions?
A5: Solid (powder) forms of PROTACs should be stored desiccated at -20°C or -80°C, protected from light. DMSO stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Before use, thaw the aliquot completely and vortex thoroughly.
Troubleshooting Guides
Issue 1: Compound Precipitation During Experiment
| Symptom | Possible Cause | Suggested Solution |
| Visible particles or cloudiness in cell culture plate wells after adding the compound. | The aqueous solubility limit has been exceeded. | 1. Reduce Final Concentration: Perform a dose-response experiment starting from a much lower concentration. 2. Optimize Dilution: Add the DMSO stock to the medium with vigorous vortexing or rapid pipetting to facilitate mixing and prevent immediate precipitation. 3. Formulation Aids: Consider pre-mixing the DMSO stock with a small volume of medium containing a higher serum concentration before the final dilution. |
| Inconsistent results in degradation assays (e.g., Western Blot). | Micro-precipitation is occurring, leading to variable effective concentrations. | 1. Centrifuge Medium: Before adding the diluted compound to cells, centrifuge the medium at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant. 2. Check Stock Solution: Ensure your DMSO stock is fully dissolved and free of particulates before dilution. |
Issue 2: Lack of Cellular Activity or Poor Reproducibility
| Symptom | Possible Cause | Suggested Solution |
| No degradation of TG2 is observed, even at high concentrations. | 1. Poor Cell Permeability: The compound may not be entering the cells efficiently.[2] 2. Compound Instability: The PROTAC may be degrading in the culture medium at 37°C.[] | 1. Permeability Assessment: If available, use a cell permeability assay (e.g., PAMPA) to assess membrane transit.[5] 2. Stability Test: Perform an LC-MS stability study by incubating the PROTAC in culture medium at 37°C and measuring its concentration over time (e.g., 0, 2, 6, 24 hours). |
| Activity is observed, but the dose-response is inconsistent between experiments. | 1. Stock Solution Degradation: The compound may be unstable in the DMSO stock, especially if subjected to multiple freeze-thaw cycles. 2. Inaccurate Pipetting: Small volumes of highly concentrated stocks are prone to error. | 1. Use Fresh Aliquots: Always use a fresh, single-use aliquot of the stock solution for each experiment. 2. Serial Dilutions: Prepare an intermediate dilution of your stock solution to increase the volume you need to pipette for the final dilution into your assay. |
Data Presentation
The following tables present illustrative data that a researcher might generate while troubleshooting a hypothetical this compound.
Table 1: Illustrative Solubility of this compound in Common Solvents
| Solvent | Maximum Solubility (mM) | Observations |
|---|---|---|
| PBS, pH 7.4 | <0.01 | Insoluble, visible precipitate. |
| DMSO | 50 | Clear solution after vortexing. |
| DMF | 40 | Clear solution. |
| Ethanol | 5 | Limited solubility, required warming. |
Table 2: Illustrative Stability of this compound (10 mM Stock in DMSO)
| Storage Condition | Time | Percent Remaining (by LC-MS) |
|---|---|---|
| -80°C | 1 month | 99.5% |
| -20°C | 1 month | 98.1% |
| 4°C | 1 week | 85.2% |
| Room Temperature | 24 hours | 70.6% |
Table 3: Illustrative Stability in Cell Culture Medium (1 µM in RPMI + 10% FBS at 37°C)
| Incubation Time | Percent Remaining (by LC-MS) |
|---|---|
| 0 hours | 100% |
| 2 hours | 91.3% |
| 6 hours | 75.8% |
| 24 hours | 45.1% |
Experimental Protocols
Protocol 1: Kinetic Aqueous Solubility Assessment
This protocol provides a method to determine the solubility of your compound in an aqueous buffer over time.
-
Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.
-
Dilution: In a microcentrifuge tube, add 2 µL of the 10 mM stock solution to 198 µL of Phosphate-Buffered Saline (PBS), pH 7.4. This creates a nominal concentration of 100 µM.
-
Incubation: Incubate the tube at room temperature on a shaker for 1-2 hours to allow equilibrium to be reached.
-
Centrifugation: Centrifuge the tube at ~14,000 x g for 15 minutes to pellet any undissolved compound.
-
Sampling: Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Analysis: Analyze the concentration of the compound in the supernatant using a validated LC-MS or HPLC method. The measured concentration is the kinetic aqueous solubility.
Protocol 2: Stock Solution Stability Assessment
This protocol helps determine the stability of the compound in its stock solvent under different storage conditions.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in DMSO.
-
Aliquoting: Dispense the stock solution into multiple small, single-use aliquots.
-
Time Zero (T=0) Sample: Immediately take one aliquot and dilute it to a known concentration (e.g., 10 µM) in acetonitrile or another suitable solvent for LC-MS analysis. This is your 100% reference point.
-
Storage: Store the remaining aliquots under the desired conditions (e.g., -80°C, -20°C, 4°C, Room Temperature).
-
Time Point Analysis: At each designated time point (e.g., 24 hours, 1 week, 1 month), retrieve one aliquot from each storage condition.
-
Sample Preparation & Analysis: Thaw the aliquot, vortex, and dilute it in the exact same manner as the T=0 sample. Analyze by LC-MS.
-
Calculation: Calculate the percent remaining by comparing the peak area of the time point sample to the peak area of the T=0 sample: (Peak Area_Time_X / Peak Area_Time_0) * 100.
Visualizations
References
Troubleshooting inconsistent PROTAC TG2 degrader-1 results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using PROTAC TG2 degrader-1. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to induce the degradation of tissue transglutaminase (TG2).[1][2] One end of the molecule binds to TG2, and the other end binds to the E3 ubiquitin ligase VHL. This brings TG2 and VHL into close proximity, leading to the ubiquitination of TG2 and its subsequent degradation by the proteasome.[3][4][5]
Q2: What are the expected effects of this compound in cancer cells?
In ovarian cancer cell lines such as OVCAR5 and SKOV3, this compound has been shown to reduce the levels of TG2 protein.[3][4] Functionally, the degradation of TG2 by this PROTAC leads to a significant reduction in cancer cell adhesion and migration.[3][5]
Q3: What is the binding affinity of this compound for TG2?
This compound binds to TG2 with a dissociation constant (KD) of 68.9 μM.[1][2][4]
Troubleshooting Guide
Problem 1: Inconsistent or no degradation of TG2 is observed.
Possible Cause 1: Suboptimal PROTAC Concentration.
-
Solution: Ensure you are using the PROTAC within its effective concentration range. For initial experiments in ovarian cancer cell lines like OVCAR5 and SKOV3, a concentration range of 1 µM to 10 µM is a good starting point.[3] Very high concentrations can sometimes lead to reduced degradation due to the "hook effect," where the formation of binary complexes (PROTAC-TG2 or PROTAC-VHL) dominates over the productive ternary complex (TG2-PROTAC-VHL).[6] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Possible Cause 2: Incorrect Incubation Time.
-
Solution: The kinetics of degradation can vary. For this compound, maximal degradation in OVCAR5 and SKOV3 cells is observed at around 6 hours. TG2 protein levels may start to recover by 24 hours due to new protein synthesis.[3] A time-course experiment (e.g., 2, 4, 6, 12, 24 hours) is recommended to determine the optimal degradation window. For sustained degradation over longer periods, repeated dosing may be necessary.[3]
Possible Cause 3: Cell Line-Specific Effects.
-
Solution: The expression levels of TG2 and components of the ubiquitin-proteasome system, including the VHL E3 ligase, can vary between cell lines. It is crucial to confirm the expression of both TG2 and VHL in your cell line of interest by Western blot. If VHL expression is low, a VHL-based PROTAC may not be effective.
Possible Cause 4: Issues with PROTAC Integrity or Solubility.
-
Solution: this compound is typically dissolved in DMSO.[1] Ensure the stock solution is properly prepared and stored. For long-term storage, it is recommended to store the powder at -20°C and solutions in solvent at -80°C.[1] Avoid repeated freeze-thaw cycles. Due to the relatively high molecular weight of PROTACs, solubility in aqueous media can be a challenge. Ensure that the final concentration of DMSO in your cell culture media is low (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation.
Problem 2: High background or non-specific effects are observed.
Possible Cause 1: Off-Target Effects.
-
Solution: While PROTACs can offer improved selectivity over traditional inhibitors, off-target effects are still possible. Include proper controls in your experiments, such as a negative control compound that does not bind to TG2 or VHL, or co-treatment with a VHL ligand to compete with the PROTAC for VHL binding, which should rescue TG2 degradation.[3][4]
Possible Cause 2: Cytotoxicity.
-
Solution: At high concentrations or with prolonged exposure, PROTACs can induce cytotoxicity. It is important to assess cell viability in parallel with your degradation experiments using assays like MTT, MTS, or CellTiter-Glo. This will help you distinguish between targeted protein degradation and general cellular toxicity.
Problem 3: Difficulty in forming a stable ternary complex.
Possible Cause 1: Unfavorable Protein-Protein Interactions.
-
Solution: The formation of a stable and productive ternary complex is essential for PROTAC efficacy. The linker length and composition of the PROTAC are critical for allowing favorable interactions between TG2 and VHL. While this is an inherent property of the PROTAC, understanding this can help in interpreting results. Assays like NanoBRET can be used to study ternary complex formation in live cells.
Quantitative Data Summary
| Parameter | Value | Cell Lines | Notes |
| Binding Affinity (KD) | 68.9 µM | - | Determined by Isothermal Titration Calorimetry (ITC).[1][2][4] |
| Effective Concentration Range | 1 - 10 µM | OVCAR5, SKOV3 | Significant degradation observed in this range.[3] |
| Time to Maximal Degradation | ~6 hours | OVCAR5, SKOV3 | TG2 levels begin to recover after this time point.[3] |
| DC50 | Not explicitly reported | - | The concentration causing 50% degradation has not been published. |
| Dmax | Not explicitly reported | - | The maximum percentage of degradation has not been published. |
Experimental Protocols
Western Blot for TG2 Degradation
-
Cell Seeding and Treatment: Seed OVCAR5 or SKOV3 cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for different time points (e.g., 2, 6, 12, 24 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TG2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize the TG2 signal.
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a plate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Caption: Workflow of this compound mediated protein degradation.
Caption: Troubleshooting flowchart for inconsistent TG2 degradation.
Caption: Simplified TG2 signaling pathway in cell adhesion and migration.
References
- 1. Transglutaminase 2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tissue transglutaminase-2 promotes gastric cancer progression via the ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
Identifying and minimizing off-target effects of PROTAC TG2 degrader-1
Welcome to the technical support center for PROTAC TG2 degrader-1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate successful experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also referred to as compound 11 in some literature) is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically target tissue transglutaminase (TG2) for degradation.[1] It functions by simultaneously binding to TG2 and an E3 ubiquitin ligase, specifically von Hippel-Lindau (VHL). This proximity induces the ubiquitination of TG2, marking it for degradation by the cell's natural protein disposal system, the proteasome. This approach aims to eliminate the functions of TG2, which is implicated in various diseases, including cancer.[2][3]
Q2: What are the potential off-target effects of this compound?
A2: Off-target effects refer to the unintended degradation of proteins other than the intended target (TG2). These effects can arise from several factors, including the binding of the PROTAC to other proteins with structural similarities to TG2 or the E3 ligase, or non-specific interactions within the cell. Identifying and minimizing these off-target effects is a critical aspect of PROTAC development to ensure safety and efficacy.
Q3: How can I identify the off-target effects of this compound in my experiments?
A3: The gold-standard method for identifying off-target effects of PROTACs is unbiased quantitative proteomics, typically using mass spectrometry. This technique allows for the global analysis of protein levels in cells treated with the PROTAC compared to control cells. A significant reduction in the abundance of a protein other than TG2 suggests a potential off-target effect.
Q4: What are the key signaling pathways affected by TG2 degradation?
A4: Tissue transglutaminase (TG2) is a multifunctional enzyme involved in a variety of cellular processes. Its degradation can impact several signaling pathways, including:
-
NF-κB Signaling: TG2 can regulate the NF-κB pathway, which is crucial for inflammation, immunity, and cell survival.
-
TGF-β Signaling: TG2 is known to be involved in the activation of TGF-β, a key player in fibrosis and cell differentiation.
-
PI3K/Akt Signaling: This pathway, which is central to cell growth, proliferation, and survival, can be modulated by TG2.
-
Integrin Signaling: TG2 can act as a co-receptor for integrins, influencing cell adhesion, migration, and signaling.
Below is a diagram illustrating the central role of TG2 in these key signaling pathways.
Troubleshooting Guides
Problem 1: No or weak degradation of TG2 observed.
| Possible Cause | Troubleshooting Step |
| Low PROTAC permeability | Perform a cellular uptake assay to confirm the PROTAC is entering the cells. If permeability is low, consider optimizing the linker or other chemical properties of the degrader. |
| Inefficient ternary complex formation | Assess the formation of the TG2-PROTAC-VHL ternary complex using biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). A weak interaction may require redesigning the PROTAC with a different linker length or composition. |
| Low E3 ligase expression | Confirm the expression levels of VHL in your cell line using Western blotting or qPCR. If expression is low, consider using a different cell line with higher VHL expression. |
| Proteasome inhibition | Ensure that other treatments or experimental conditions are not inadvertently inhibiting the proteasome. A proteasome activity assay can be performed as a control. |
Problem 2: High off-target degradation observed in proteomics data.
| Possible Cause | Troubleshooting Step |
| Lack of specificity of the TG2 binder | Validate the binding affinity and selectivity of the TG2-binding moiety of the PROTAC. If it shows significant binding to other proteins, a more specific binder may be required. |
| "Off-target hook effect" | High concentrations of PROTAC can sometimes lead to the formation of binary complexes (PROTAC-TG2 or PROTAC-VHL) that do not lead to degradation and may promote off-target interactions. Perform a dose-response experiment to determine the optimal concentration for selective TG2 degradation. |
| Context-dependent off-targets | Off-target effects can be cell-type specific. If possible, confirm the off-target degradation in a different cell line to see if the effect is consistent. |
Data Presentation: On-Target vs. Off-Target Effects
The following table presents representative quantitative proteomics data illustrating the on-target degradation of TG2 and potential off-target effects of a VHL-based PROTAC. Data is presented as the percentage of protein degradation following treatment with the PROTAC compared to a vehicle control.
| Protein | Function | % Degradation (PROTAC Treatment) | On-Target/Off-Target |
| TGM2 (TG2) | Target Protein | 85% | On-Target |
| Protein X | Kinase | 25% | Off-Target |
| Protein Y | Structural Protein | 15% | Off-Target |
| Protein Z | Transcription Factor | 10% | Off-Target |
Note: This is illustrative data. Actual off-target profiles will vary depending on the specific PROTAC, cell line, and experimental conditions.
Experimental Protocols
Protocol 1: Quantitative Proteomics for Off-Target Profiling
This protocol outlines a general workflow for identifying off-target effects of this compound using label-free quantitative mass spectrometry.
Methodology:
-
Cell Culture and Treatment: Plate your chosen cell line (e.g., ovarian cancer cells) and treat with this compound at the desired concentration and for a specific time course (e.g., 24 hours). Include a vehicle-treated control group.
-
Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors to extract the total proteome.
-
Protein Digestion: Quantify the protein concentration in each lysate. Take an equal amount of protein from each sample and perform in-solution digestion using trypsin to generate peptides.
-
Peptide Cleanup: Desalt the peptide samples using a C18 solid-phase extraction (SPE) column to remove contaminants that can interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the cleaned peptide samples using a high-resolution liquid chromatography-tandem mass spectrometer (LC-MS/MS). The mass spectrometer will fragment the peptides and generate spectra that can be used for identification.
-
Protein Identification and Quantification: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the generated spectra against a protein database to identify the proteins present in each sample. Perform label-free quantification to determine the relative abundance of each protein in the PROTAC-treated samples compared to the control.
-
Statistical Analysis and Off-Target Identification: Perform statistical analysis to identify proteins that show a significant and reproducible decrease in abundance upon PROTAC treatment. Proteins other than TG2 that are significantly downregulated are considered potential off-target effects.
Protocol 2: Minimizing Off-Target Effects
This section describes a logical workflow for minimizing identified off-target effects.
Methodology:
-
Analyze the Source of Off-Target Effects: Based on the proteomics data and the structure of your off-target proteins, hypothesize the reason for the off-target interaction. Is it due to low specificity of the TG2 binder, suboptimal linker properties, or issues with the E3 ligase ligand?
-
Rational PROTAC Redesign:
-
Improve Binder Specificity: If the TG2 binder is not selective, medicinal chemistry efforts can be employed to design a more specific ligand.
-
Optimize the Linker: The length and chemical composition of the linker are crucial for optimal ternary complex formation. Systematically varying the linker can help to favor the on-target interaction and disfavor off-target interactions.
-
Modify the E3 Ligase Ligand: In some cases, the E3 ligase ligand itself can contribute to off-target effects. Modifications to the VHL ligand can be explored to reduce these interactions.
-
-
Synthesize and Test New PROTAC Analogs: Synthesize a focused library of new PROTAC analogs based on the redesign strategy.
-
Iterative Validation: Screen the new PROTACs for their ability to degrade TG2 and their off-target profile using quantitative proteomics. This iterative process of design, synthesis, and testing is key to developing a highly specific PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel PROTACs targeting tissue transglutaminase (TG2) suppress tumorigenicity of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting complex data from PROTAC TG2 degrader-1 experiments
Welcome to the technical support center for PROTAC TG2 degrader-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing experiments with this targeted protein degrader. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional small molecule that operates through the proteolysis-targeting chimera (PROTAC) mechanism.[1][2] It is designed to simultaneously bind to tissue transglutaminase 2 (TG2) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This binding event forms a ternary complex, which facilitates the ubiquitination of TG2. The polyubiquitinated TG2 is then recognized and degraded by the 26S proteasome, leading to a reduction in cellular TG2 levels.[1]
Q2: In which cell lines has this compound been shown to be effective?
A2: The efficacy of this compound in reducing TG2 levels has been demonstrated in ovarian cancer cell lines, specifically OVCAR5 and SKOV3 cells.[1]
Q3: What is the recommended concentration range and treatment duration for observing TG2 degradation?
A3: Based on published studies, a concentration range of 0.1 µM to 10 µM is recommended for initial experiments.[1] Significant degradation of TG2 has been observed within 6 hours of treatment, with maximal degradation often seen at this time point.[4] However, it is advisable to perform a time-course experiment (e.g., 6, 12, and 24 hours) to determine the optimal degradation window in your specific experimental system.[1]
Q4: How can I confirm that the observed reduction in TG2 levels is due to proteasomal degradation?
Q5: Are there any known solubility issues with this compound?
A5: Like many PROTAC molecules, solubility can be a consideration. It is recommended to dissolve this compound in DMSO to prepare a stock solution.[3] For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. One study noted that the limited solubility of the compounds precluded their evaluation at concentrations above 10 μM.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from experiments with this compound.
Table 1: Binding Affinity of this compound
| Compound | Target Protein | Binding Affinity (KD) |
| This compound | TG2 | 68.9 µM[2][3] |
Table 2: Time-Dependent Degradation of TG2 in SKOV3 Cells
| Treatment Time (hours) | TG2 Protein Level (% of Control) at 10 µM | TG2 Protein Level (% of Control) at 30 µM |
| 2 | ~75% | ~60% |
| 6 | ~40% (Maximal Degradation) | ~30% (Maximal Degradation) |
| 12 | ~60% | ~50% |
| 24 | ~90% | ~80% |
Data is estimated from graphical representations in the source literature and should be considered indicative.[4]
Experimental Protocols & Workflows
Signaling Pathway of this compound
Caption: Mechanism of this compound action within the cell.
Experimental Workflow for Assessing TG2 Degradation
Caption: Workflow for evaluating this compound efficacy.
Detailed Methodologies
1. Western Blotting for TG2 Degradation
-
Cell Culture and Treatment: Plate OVCAR5 or SKOV3 cells to achieve 70-80% confluency on the day of treatment. Treat cells with this compound at the desired concentrations (e.g., 0.1, 1, 10 µM) for the intended duration (e.g., 6 hours). Include a DMSO-treated vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[5] Scrape adherent cells and collect the lysate.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.[6][7] After electrophoresis, transfer the proteins to a PVDF membrane.[7]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody against TG2 overnight at 4°C.
-
Wash the membrane three times with TBST.[7]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Wash the membrane three times with TBST.[7]
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the TG2 band intensity to a loading control (e.g., GAPDH or β-actin).
2. Ubiquitination Assay (Immunoprecipitation-based)
-
Cell Culture and Treatment: Culture and treat cells with this compound and a proteasome inhibitor (e.g., MG132) for a shorter duration (e.g., 2-4 hours) to allow for the accumulation of ubiquitinated TG2.
-
Cell Lysis: Lyse cells in a buffer containing deubiquitinase inhibitors (e.g., NEM) in addition to protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-TG2 antibody overnight at 4°C to immunoprecipitate TG2.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Western Blotting:
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Perform Western blotting as described above, but probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated TG2.
-
3. Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: Treat cells with a range of concentrations of this compound for a prolonged period (e.g., 72 hours).
-
Viability Measurement: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence, absorbance) using a plate reader. Normalize the data to the vehicle-treated control and plot the results to determine the IC50 value.
Troubleshooting Guide
Logical Troubleshooting Flow
Caption: A step-by-step guide to troubleshooting TG2 degradation experiments.
Problem: No or weak degradation of TG2 is observed.
-
Possible Cause 1: Compound Integrity and Solubility
-
Solution: Ensure that the this compound stock solution is freshly prepared in high-quality, anhydrous DMSO. Avoid repeated freeze-thaw cycles by storing aliquots at -80°C.[8] Confirm that the final concentration of the degrader in the cell culture medium does not exceed its solubility limit, which could lead to precipitation.
-
-
Possible Cause 2: Suboptimal Experimental Conditions
-
Solution: Perform a dose-response experiment with a broader range of concentrations and a time-course experiment to identify the optimal conditions for TG2 degradation in your specific cell line. Degradation is a dynamic process, and the "hook effect" (reduced degradation at very high concentrations) can occur with PROTACs.
-
-
Possible Cause 3: Issues with Western Blotting
-
Solution: Verify the quality of your TG2 primary antibody. Ensure efficient protein transfer from the gel to the membrane. Include a positive control lysate from a cell line known to express high levels of TG2. Optimize antibody concentrations and incubation times.
-
-
Possible Cause 4: Cell Line Specific Factors
-
Solution: Confirm that your cell line expresses sufficient levels of the VHL E3 ligase, which is required for the activity of this compound. Low E3 ligase expression can limit the efficiency of degradation.
-
-
Possible Cause 5: Inactive Degradation Machinery
-
Solution: As a critical control, co-treat cells with the degrader and a proteasome inhibitor (e.g., MG132). If you observe an accumulation of a higher molecular weight smear of TG2 (indicating polyubiquitination), it suggests that the PROTAC is functional in bringing the E3 ligase to the target, but the proteasome may not be efficiently degrading the ubiquitinated protein.
-
Problem: High background or non-specific bands in the Western blot.
-
Solution: Increase the number and duration of washes after primary and secondary antibody incubations. Optimize the blocking conditions by trying different blocking agents (e.g., BSA instead of milk) or increasing the blocking time. Titrate your primary and secondary antibodies to determine the optimal dilutions that provide a strong signal with minimal background.
Problem: Inconsistent results between experiments.
-
Solution: Ensure consistency in all experimental parameters, including cell passage number, confluency at the time of treatment, incubation times, and reagent preparation. Small variations in these factors can lead to variability in PROTAC efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PROTACs | 3033465-55-0 | Invivochem [invivochem.com]
- 4. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. reddit.com [reddit.com]
- 7. Western Blot Protocol | Proteintech Group [ptglab.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Linker Length for TG2-Targeting PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the optimization of linker length for Tissue Transglutaminase 2 (TG2)-targeting Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in your experimental design and interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in a TG2-targeting PROTAC?
A1: The linker in a PROTAC is a crucial component that connects the ligand binding to TG2 (the "warhead") to the ligand that recruits an E3 ubiquitin ligase (e.g., VHL or Cereblon). Its primary role is to enable the formation of a stable and productive ternary complex, which consists of TG2, the PROTAC, and the E3 ligase.[1] The linker's length, composition, and attachment points dictate the spatial orientation of TG2 and the E3 ligase, which is critical for efficient ubiquitination and subsequent degradation of TG2 by the proteasome.[2][3]
Q2: What types of linkers are commonly used for TG2-targeting PROTACs?
A2: Polyethylene glycol (PEG) linkers have been successfully used in the development of TG2-targeting PROTACs.[4][5] PEG linkers offer good solubility and flexibility, which can be advantageous for achieving a productive ternary complex formation.[2] While other linker types like alkyl chains are common in general PROTAC design, current literature on TG2-targeting PROTACs has highlighted the utility of PEG-based linkers.[1][4]
Q3: Is there an optimal linker length for TG2-targeting PROTACs?
A3: The optimal linker length for a TG2-targeting PROTAC is highly dependent on the specific warhead, E3 ligase ligand, and their attachment points. There is no single "one-size-fits-all" answer. For instance, VHL-based PROTACs with a PEG1 and a PEG5 linker have both shown significant degradation of TG2, suggesting a potential range of effective lengths.[4][5] However, a systematic study with a broader range of linker lengths would be needed to definitively identify an optimal length for a given TG2 PROTAC scaffold. It is crucial to experimentally screen a library of PROTACs with varying linker lengths to determine the optimal one for your specific system.[6]
Q4: How does the choice of E3 ligase (e.g., VHL vs. CRBN) affect linker design for TG2-targeting PROTACs?
A4: The choice of E3 ligase significantly influences the required linker geometry and therefore its optimal design. VHL and CRBN are structurally different and will form distinct ternary complexes with TG2 and the PROTAC.[7] This means that a linker optimized for a VHL-based PROTAC may not be optimal for a CRBN-based one, even with the same TG2-binding warhead. In a study by O'Boyle et al. (2023), VHL-recruiting PROTACs were successful in degrading TG2, while the tested CRBN-based PROTACs were not, highlighting the importance of the E3 ligase and linker combination.[4][5]
Q5: What are the key parameters to assess when evaluating the efficacy of TG2-targeting PROTACs with different linker lengths?
A5: The primary parameters to evaluate are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax indicates the maximum percentage of protein degradation achievable.[8] These values are typically determined by generating dose-response curves from quantitative western blotting experiments. Additionally, assessing the kinetics of degradation (time-course experiments) and confirming the proteasome-dependent mechanism of action are crucial.[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No TG2 degradation observed with my PROTAC. | 1. Ineffective linker length or composition: The linker may be too short, too long, or too rigid, preventing the formation of a stable ternary complex.[9] 2. Poor cell permeability: The PROTAC may not be efficiently entering the cells.[] 3. Low binding affinity: The warhead or the E3 ligase ligand may have lost affinity upon incorporation into the PROTAC molecule.[4] 4. Incorrect E3 ligase choice: The chosen E3 ligase may not be expressed at sufficient levels in the cell line or may not be suitable for degrading TG2 with the current PROTAC design.[1] 5. Experimental issues: Problems with western blot protocol, antibody quality, or cell health. | 1. Synthesize and test a library of PROTACs with varying linker lengths and compositions (e.g., different numbers of PEG units).[6] 2. Assess the physicochemical properties of the PROTAC (e.g., cLogP) and consider modifications to the linker to improve permeability.[] 3. Perform binary binding assays (e.g., Isothermal Titration Calorimetry - ITC) to confirm that the PROTAC binds to both TG2 and the E3 ligase.[4][5] 4. Confirm the expression of the target E3 ligase in your cell line. Consider synthesizing PROTACs that recruit a different E3 ligase (e.g., if VHL-based PROTACs fail, try CRBN-based ones).[1][4] 5. Review and optimize your western blot protocol. Include positive and negative controls. Ensure cells are healthy and not overgrown. |
| High DC50 value (low potency). | 1. Suboptimal linker: The linker may not be ideal for facilitating the most stable ternary complex. 2. Low cooperativity: The formation of the ternary complex may not be highly favored. | 1. Systematically vary the linker length and composition to identify a more optimal configuration.[6] 2. Perform ternary complex formation assays (e.g., TR-FRET, AlphaLISA, SPR) to assess the stability and cooperativity of the ternary complex.[11][12][13][14] |
| "Hook effect" observed (degradation decreases at high PROTAC concentrations). | This is a common phenomenon with PROTACs where at high concentrations, the formation of binary complexes (TG2-PROTAC or E3-PROTAC) is favored over the productive ternary complex.[13] | This is not necessarily a problem but a characteristic of PROTACs. Focus on the degradation observed at lower concentrations to determine the DC50. Ensure your dose-response curve covers a wide range of concentrations to fully characterize the effect. |
| TG2 levels recover quickly after PROTAC treatment. | 1. PROTAC instability: The PROTAC may be rapidly metabolized or cleared from the cells. 2. Rapid TG2 synthesis: The rate of new TG2 protein synthesis may be high. | 1. Evaluate the metabolic stability of your PROTAC. Consider linker modifications to improve stability. 2. This is an inherent biological factor. The duration of degradation can be assessed through time-course experiments. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or health. 2. Inconsistent PROTAC concentration: Issues with solubility or storage of the PROTAC. 3. Variability in western blot: Inconsistent loading, transfer, or antibody incubation. | 1. Use cells within a consistent passage number range and ensure consistent confluency at the time of treatment. 2. Ensure your PROTAC is fully dissolved and stored properly. Prepare fresh dilutions for each experiment. 3. Use a reliable protein quantification method to ensure equal loading. Optimize transfer conditions and use consistent antibody concentrations and incubation times. |
Data Presentation
Table 1: Summary of Linker Variations and TG2 Degradation Outcomes
| PROTAC ID | E3 Ligase | Linker Type | Linker Length (PEG units) | TG2 Degradation Observed | Cell Lines | Reference |
| 7 | VHL | PEG | 1 | Yes | OVCAR5, SKOV3 | [4][5] |
| 11 | VHL | PEG | 5 | Yes | OVCAR5, SKOV3 | [4][5] |
| CRBN-based | CRBN | PEG | 1-3 | No | OVCAR5, SKOV3 | [4][5] |
Note: This table is based on the findings from O'Boyle et al. (2023) and highlights the successful degradation of TG2 with VHL-based PROTACs containing PEG linkers of different lengths.
Experimental Protocols
Western Blot for TG2 Degradation
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
1. Cell Lysis:
-
Plate and treat cells with TG2-targeting PROTACs at various concentrations for the desired time.
-
Wash cells with ice-cold PBS.[15]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[15]
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[16]
3. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel.[16]
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]
4. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16][17]
-
Incubate the membrane with a primary antibody specific for TG2 overnight at 4°C.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[16][17]
5. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.[15]
-
Quantify the band intensities using image analysis software. Normalize TG2 levels to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: PROTAC-mediated degradation of TG2.
Caption: Experimental workflow for optimizing TG2-PROTAC linker length.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Untitled Document [arxiv.org]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 11. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ternary Complex Formation Assays | Domainex [domainex.co.uk]
- 13. Ternary Complex Formation [promega.com]
- 14. en.ice-biosci.com [en.ice-biosci.com]
- 15. 7tmantibodies.com [7tmantibodies.com]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. ptglab.com [ptglab.com]
How to avoid the hook effect with PROTAC TG2 degrader-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing PROTAC TG2 degrader-1. The information provided is intended to help users avoid common pitfalls, such as the hook effect, and to optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to specifically target tissue transglutaminase (TG2) for degradation. It functions by simultaneously binding to TG2 and an E3 ubiquitin ligase, von Hippel-Lindau (VHL). This proximity induces the ubiquitination of TG2, marking it for degradation by the proteasome.[1][2][3][4] This targeted degradation approach allows for the study of TG2's roles in various pathological conditions, including cancer.[5]
Q2: What is the "hook effect" in the context of PROTACs?
The hook effect is a phenomenon observed with PROTACs where increasing the concentration of the degrader beyond an optimal point leads to a decrease in target protein degradation.[6][7] This occurs because at very high concentrations, the PROTAC molecules saturate both the target protein (TG2) and the E3 ligase (VHL) independently, forming binary complexes (PROTAC-TG2 and PROTAC-VHL). This abundance of binary complexes prevents the formation of the productive ternary complex (TG2-PROTAC-VHL) that is essential for ubiquitination and subsequent degradation.[6][7][8]
Q3: What is the reported binding affinity of this compound?
This compound has a reported dissociation constant (KD) of 68.9 μM for tissue transglutaminase (TG2).[1][2][3][4]
Troubleshooting Guide: Avoiding the Hook Effect
Issue: Decreased or no degradation of TG2 at high concentrations of this compound.
This is a classic sign of the hook effect. To troubleshoot and avoid this issue, a systematic approach to determine the optimal degrader concentration is necessary.
Solution: Perform a Dose-Response and Time-Course Experiment.
The key to avoiding the hook effect is to identify the optimal concentration range and incubation time for this compound in your specific experimental system.
Experimental Protocol: Optimizing this compound Concentration
This protocol outlines the steps to determine the optimal concentration (leading to maximum degradation, or Dmax) and to identify the concentration at which the hook effect may occur.
1. Cell Culture and Seeding:
- Culture your cells of interest (e.g., OVCAR5 or SKOV3 ovarian cancer cell lines) under standard conditions.
- Seed the cells in appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and reach a suitable confluency (typically 70-80%).
2. Preparation of this compound:
- Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[8]
- From the stock solution, prepare a series of dilutions to cover a broad concentration range. A recommended starting range is from 0.1 µM to 30 µM (e.g., 0.1, 0.3, 1, 3, 10, 30 µM).[5][9]
3. Treatment of Cells:
- Treat the cells with the different concentrations of this compound.
- Include a vehicle control (e.g., DMSO) at the same final concentration as the highest PROTAC concentration.
- To determine the optimal incubation time, treat separate sets of plates for different durations. Based on published data for TG2 degradation, time points of 2, 4, 6, 12, and 24 hours are recommended.[5][9]
4. Cell Lysis and Protein Quantification:
- After the incubation period, wash the cells with ice-cold PBS.
- Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
5. Western Blot Analysis:
- Normalize the protein lysates to the same concentration.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Probe the membrane with a primary antibody specific for TG2.
- Use a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
- Incubate with an appropriate HRP-conjugated secondary antibody.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
6. Data Analysis and Interpretation:
- Quantify the band intensities for TG2 and the loading control using densitometry software.
- Normalize the TG2 band intensity to the loading control for each sample.
- Plot the normalized TG2 levels against the concentration of this compound for each time point.
- The resulting dose-response curve should reveal the optimal concentration that gives the maximum degradation (Dmax). A decrease in degradation at higher concentrations would indicate the hook effect.
Data Presentation: Expected Outcome of Dose-Response Experiment
The following table summarizes the expected trend in TG2 protein levels in response to a dose-response experiment with this compound at a fixed time point (e.g., 6 hours).
| This compound Concentration (µM) | Expected Normalized TG2 Protein Level (relative to vehicle) | Interpretation |
| 0 (Vehicle) | 1.0 | Baseline TG2 level |
| 0.1 | ~0.9 | Minimal degradation |
| 0.3 | ~0.7 | Moderate degradation |
| 1.0 | ~0.4 | Significant degradation |
| 3.0 | ~0.2 | Near maximal degradation |
| 10.0 | ~0.1 | Optimal Concentration (Dmax) |
| 30.0 | ~0.3 | Potential Hook Effect |
Note: These are hypothetical values for illustrative purposes. Actual results may vary depending on the cell line and experimental conditions.
Visualizing Key Concepts
To further clarify the mechanisms and workflows, the following diagrams are provided.
Caption: Signaling pathway of this compound mediated protein degradation.
Caption: Logical relationship of the hook effect at high PROTAC concentrations.
Caption: Experimental workflow for optimizing this compound concentration.
References
- 1. Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | PROTACs | 3033465-55-0 | Invivochem [invivochem.com]
- 9. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the degradation kinetics of PROTAC TG2 degrader-1
Welcome to the technical support center for PROTAC TG2 degrader-1. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the degradation kinetics of this novel degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as compound 11 in associated literature, is a von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimera (PROTAC).[1] It is designed to specifically target tissue transglutaminase (TG2) for degradation. The molecule is heterobifunctional, meaning it has two active ends connected by a linker. One end binds to TG2, and the other end binds to the E3 ubiquitin ligase VHL. This binding brings TG2 and VHL into close proximity, leading to the ubiquitination of TG2 and its subsequent degradation by the proteasome.[2][3] This process is confirmed to be proteasome-dependent, as treatment with a proteasome inhibitor (MG132) prevents TG2 degradation.[3]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has been demonstrated to effectively reduce TG2 levels in ovarian cancer cell lines, specifically OVCAR5 and SKOV3 cells.[3][4]
Q3: What is the binding affinity of this compound for TG2?
A3: this compound has a dissociation constant (KD) of 68.9 μM for TG2.[1]
Q4: How quickly does this compound induce degradation of TG2?
A4: Time-course experiments have shown that this compound induces maximal degradation of TG2 in SKOV3 cells at 6 hours of treatment, particularly at higher concentrations (10 and 30 μM).[4]
Q5: Is the degradation of TG2 by this compound sustained over time?
A5: With a single dose, TG2 protein levels begin to recover by 12 hours and return to near pre-treatment levels by 24 hours.[4] However, sustained degradation can be achieved with repeated dosing every 6-8 hours.[4]
Data Presentation
The following table summarizes the key quantitative data regarding the degradation kinetics of this compound.
| Parameter | Value | Cell Line | Notes |
| Binding Affinity (KD) | 68.9 μM | - | Dissociation constant for TG2.[1] |
| Time to Maximal Degradation (Tmax) | ~6 hours | SKOV3 | Observed with concentrations of 10 μM and 30 μM.[4] |
| Concentration for Maximal Degradation | 10 - 30 μM | SKOV3 | Significant degradation observed at these concentrations.[4] |
| Degradation Half-Life (t1/2) | Not explicitly stated, but degradation is significant at 6h and recovery starts at 12h. | SKOV3 | |
| Maximum Degradation (Dmax) | Not explicitly quantified, but significant reduction observed via Western Blot. | OVCAR5, SKOV3 | |
| Half-maximal Degradation Concentration (DC50) | Not explicitly quantified. | OVCAR5, SKOV3 |
Experimental Protocols
Western Blot Protocol for Assessing TG2 Degradation
This protocol is adapted from the methodology described in the primary literature for this compound and general Western blot best practices.[4][5][6]
1. Cell Culture and Treatment:
- Plate OVCAR5 or SKOV3 cells in 6-well plates and grow to 70-80% confluency.
- Prepare stock solutions of this compound in DMSO.
- Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 30 μM) for desired time points (e.g., 2, 4, 6, 12, 24 hours). Include a DMSO-only vehicle control.
2. Cell Lysis:
- After treatment, wash cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
4. SDS-PAGE and Protein Transfer:
- Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.
- Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against TG2 (appropriate dilution to be determined empirically, e.g., 1:1000) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000) for 1 hour at room temperature.
- Wash the membrane three times with TBST.
6. Detection:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
Live-Cell Kinetic Degradation Assay (Conceptual Protocol)
While a specific live-cell protocol for TG2 degrader-1 is not detailed in the provided literature, a general approach using tagged proteins can be adapted.
1. Cell Line Generation:
- Generate a stable cell line (e.g., SKOV3) endogenously expressing TG2 tagged with a reporter protein like HiBiT. This can be achieved using CRISPR/Cas9 gene editing.
2. Assay Preparation:
- Plate the engineered cells in a white, clear-bottom 96-well plate.
- Add a detection reagent containing the complementary LgBiT protein and a luciferase substrate.
3. Treatment and Kinetic Measurement:
- Add this compound at various concentrations to the wells.
- Immediately begin measuring luminescence at regular intervals using a plate reader equipped for kinetic measurements.
4. Data Analysis:
- Plot the luminescence signal over time for each concentration.
- From these curves, calculate kinetic parameters such as the degradation rate (kdeg), Dmax, and DC50.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low TG2 degradation observed | 1. PROTAC Inactivity: Improper storage or handling of this compound. | Ensure the compound is stored correctly (typically at -20°C or -80°C as a solid or in a suitable solvent like DMSO) and has not undergone multiple freeze-thaw cycles. |
| 2. Cell Line Issues: The cell line may have low expression of VHL or TG2. | Confirm the expression levels of both VHL and TG2 in your cell line using Western blot or qPCR. | |
| 3. Incorrect Concentration or Time Point: The concentration of the degrader may be too low, or the incubation time may be too short. | Perform a dose-response and time-course experiment to determine the optimal conditions. Based on existing data, maximal degradation is seen at 6 hours with 10-30 µM.[4] | |
| 4. Proteasome Inhibition: The proteasome may be inhibited by other compounds in the media or experimental setup. | As a control, co-treat with a known proteasome inhibitor like MG132. This should rescue TG2 from degradation, confirming the mechanism.[3] | |
| "Hook Effect" - Reduced degradation at high concentrations | Formation of binary complexes: At very high concentrations, the PROTAC may form more binary complexes (PROTAC-TG2 or PROTAC-VHL) than the productive ternary complex (TG2-PROTAC-VHL), leading to reduced degradation efficiency. | Perform a full dose-response curve to identify the optimal concentration range and avoid using excessively high concentrations. |
| Inconsistent results between experiments | 1. Cell Passage Number: High passage numbers can lead to phenotypic drift and altered protein expression. | Use cells within a consistent and low passage number range for all experiments. |
| 2. Variability in Reagents: Inconsistent antibody performance or reagent quality. | Use validated antibodies and high-quality reagents. Run appropriate controls in every experiment. | |
| TG2 levels recover quickly after treatment | Single-dose kinetics: As observed, a single dose of this compound leads to recovery of TG2 levels after 12 hours.[4] | For sustained degradation, consider a repeated dosing schedule (e.g., every 6-8 hours) as demonstrated in the literature.[4] |
| Development of resistance to the degrader | Mutations in the E3 ligase: Mutations in VHL can prevent the PROTAC from binding and recruiting it to the target protein. | Sequence the VHL gene in resistant cell populations to check for mutations.[7] |
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Logic diagram for troubleshooting experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. origene.com [origene.com]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. biorxiv.org [biorxiv.org]
Addressing selectivity issues with PROTAC TG2 degrader-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PROTAC TG2 degrader-1. The information is designed to help address potential selectivity issues and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also referred to as compound 11 in select literature) is a heterobifunctional molecule designed to induce the degradation of tissue transglutaminase 2 (TG2).[1][2] It is a von Hippel-Lindau (VHL)-based PROTAC, meaning it functions by recruiting the VHL E3 ubiquitin ligase to the TG2 protein.[1][2] This proximity leads to the ubiquitination of TG2, marking it for degradation by the proteasome.[1][2]
Q2: My Western blot shows incomplete or no degradation of TG2. What are the possible causes?
Several factors can lead to suboptimal TG2 degradation. These include:
-
Suboptimal PROTAC concentration: The concentration of the PROTAC is critical. Too low a concentration will not induce sufficient ternary complex formation, while excessively high concentrations can lead to the "hook effect," where binary complexes of PROTAC-TG2 and PROTAC-VHL predominate, preventing the formation of the productive ternary complex.
-
Incorrect incubation time: The kinetics of degradation can vary between cell lines and experimental conditions. It is crucial to perform a time-course experiment to determine the optimal degradation window.
-
Cell line variability: The expression levels of TG2 and VHL can differ between cell lines, affecting the efficiency of PROTAC-mediated degradation.
-
Poor cell permeability: While designed to be cell-permeable, issues with the compound's ability to reach its intracellular target can occur.
-
Compound integrity: Ensure the this compound is properly stored and has not degraded.
Q3: I am observing degradation of proteins other than TG2. How can I investigate this?
Off-target degradation is a known challenge with PROTACs. To investigate this, consider the following:
-
Global Proteomics: Mass spectrometry-based proteomics is the gold standard for identifying off-target effects. This technique can provide an unbiased profile of all proteins degraded upon treatment with this compound.
-
Candidate Protein Western Blotting: Based on the known cross-reactivity of TG2 inhibitors or common off-targets of VHL ligands, you can perform Western blots for specific potential off-target proteins. Other transglutaminase family members (e.g., TG1, TG3) are potential candidates for cross-reactivity.[3]
-
Inactive Control Experiments: Use an inactive control PROTAC that cannot bind to either TG2 or VHL to confirm that the observed degradation is dependent on the formation of the ternary complex.
Q4: What are some potential off-targets for a VHL-based PROTAC like TG2 degrader-1?
While VHL-based PROTACs can be highly selective, potential off-target effects can arise from the VHL ligand itself. Although generally considered to have a low degree of off-target effects, it is crucial to experimentally validate the selectivity in your system.[4] VHL inhibitors have been shown to be highly specific for VHL, but it's important to monitor for any unintended protein stabilization or degradation.[5]
Troubleshooting Guides
Issue 1: Suboptimal On-Target (TG2) Degradation
If you are observing weak or no degradation of TG2, follow this troubleshooting workflow:
Workflow for Troubleshooting Suboptimal TG2 Degradation
Data Presentation: Dose-Response and Time-Course Experiments
| Parameter | Experimental Detail | Expected Outcome for Optimal Degradation |
| Concentration Range | 0.1 nM to 10 µM | A bell-shaped curve (hook effect) may be observed. The optimal concentration will be at the peak of degradation before the hook effect begins. |
| Incubation Time | 2, 4, 8, 16, 24, 48 hours | Degradation should be observable at earlier time points, with maximal degradation typically between 8-24 hours. |
Issue 2: Suspected Off-Target Effects
If you suspect off-target effects, use the following workflow:
Workflow for Investigating Off-Target Effects
Data Presentation: Proteomics Data Summary (Hypothetical)
| Protein ID | Gene Name | Fold Change (PROTAC vs. Vehicle) | p-value | Potential Rationale for Off-Target Effect |
| P04035 | TGM1 | -1.8 | <0.05 | Homology with TG2 |
| P21980 | TGM3 | -1.5 | <0.05 | Homology with TG2 |
| Q969Q0 | ZNFXXX | -2.1 | <0.01 | Common off-target of some E3 ligase ligands |
Experimental Protocols
Western Blotting for TG2 Degradation
Objective: To quantify the levels of TG2 protein following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate cells at a density that will not lead to over-confluence during the treatment period. Allow cells to adhere overnight. Treat cells with a range of concentrations of this compound (e.g., 0.1 nM to 10 µM) for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against TG2 overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the TG2 signal to a loading control (e.g., GAPDH or β-actin).
Global Proteomics for Off-Target Analysis
Objective: To identify all proteins that are degraded upon treatment with this compound.
Methodology:
-
Sample Preparation: Treat cells with this compound at a concentration that gives maximal TG2 degradation and a vehicle control for a predetermined optimal time. Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
TMT Labeling (Optional but Recommended): Label the peptides from each condition with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins. Normalize the data and perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound binds to TG2 in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Analysis: Analyze the soluble fraction by Western blotting or other protein detection methods to determine the amount of soluble TG2 at each temperature.
-
Data Analysis: Plot the amount of soluble TG2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.
Fluorescence Polarization (FP) Assay for Competitive Binding
Objective: To determine the binding affinity of this compound to TG2.
Methodology:
-
Assay Setup: Use a fluorescently labeled tracer that binds to TG2. In a microplate, combine a fixed concentration of TG2 and the fluorescent tracer.
-
Competition: Add increasing concentrations of unlabeled this compound to the wells.
-
Measurement: Excite the sample with polarized light and measure the emitted polarized light.
-
Data Analysis: As the unlabeled PROTAC displaces the fluorescent tracer from TG2, the polarization of the emitted light will decrease. Plot the change in fluorescence polarization against the concentration of the PROTAC to determine the IC50, from which the binding affinity (Ki) can be calculated.
Signaling Pathway and Mechanism of Action
TG2 Signaling and PROTAC Mechanism
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of potent and specific dihydroisoxazole inhibitors of human transglutaminase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Validating TG2 Degradation by PROTAC-1
This guide provides a comprehensive comparison of methods to validate the degradation of Transglutaminase 2 (TG2) induced by PROTAC-1. It is intended for researchers, scientists, and drug development professionals, offering objective comparisons with alternative approaches and supported by experimental data.
Introduction to PROTAC-1 and TG2
PROTAC-1 is a Proteolysis Targeting Chimera (PROTAC) designed to specifically target Transglutaminase 2 (TG2) for degradation. TG2 is a multifunctional enzyme implicated in a variety of cellular processes, including cell adhesion, migration, survival, and apoptosis.[1][2][3][4][5][6][7] Its dysregulation is associated with various diseases, including cancer, making it a compelling therapeutic target.[1][5]
PROTAC-1 is a heterobifunctional molecule that consists of a ligand that binds to TG2 and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[8][9] This proximity induces the ubiquitination of TG2, marking it for degradation by the proteasome.[8][9] Validating the efficacy and specificity of this degradation is crucial for the development of PROTAC-1 as a potential therapeutic agent.
Methods for Validating TG2 Degradation
Several methods can be employed to confirm and quantify the degradation of TG2 by PROTAC-1. These techniques can be broadly categorized into methods that measure protein levels, assess target engagement, and evaluate downstream functional effects.
Quantitative Assessment of TG2 Protein Levels
Western Blotting is a widely used technique to visualize and quantify the reduction in TG2 protein levels following treatment with PROTAC-1.
Mass Spectrometry (MS)-based proteomics offers a more comprehensive and unbiased approach to quantify changes in the proteome, confirming the specificity of TG2 degradation and identifying potential off-target effects.
Assessment of Target Engagement
Cellular Thermal Shift Assay (CETSA) is a powerful method to verify the direct binding of PROTAC-1 to TG2 in a cellular context. Ligand binding alters the thermal stability of the target protein, which can be measured.
Evaluation of Downstream Functional Consequences
As TG2 plays a significant role in cell adhesion and migration, assays measuring these cellular processes can provide functional validation of TG2 degradation.
Reverse Phase Protein Array (RPPA) is a high-throughput antibody-based technique that can be used to analyze the expression of hundreds of proteins and their post-translational modifications, providing insights into the signaling pathways affected by TG2 degradation.[10]
Comparison of PROTAC-1 with Alternative Methods for TG2 Modulation
PROTAC-1-mediated degradation offers a distinct advantage over traditional methods of targeting TG2, such as small molecule inhibitors and siRNA-mediated knockdown.
| Feature | PROTAC-1 (Degradation) | Small Molecule Inhibitors | siRNA (Knockdown) |
| Mechanism of Action | Catalytic degradation of the entire TG2 protein.[11] | Occupancy-driven inhibition of TG2's enzymatic activity.[12][13][14][15][16] | Post-transcriptional gene silencing, preventing TG2 protein synthesis.[17][18][19][20][21] |
| Effect on Scaffolding Functions | Eliminates both enzymatic and non-enzymatic scaffolding functions of TG2.[11] | Primarily affects enzymatic activity, may not disrupt scaffolding roles. | Reduces the overall level of TG2, thereby affecting all its functions. |
| Potency | Can be effective at sub-stoichiometric concentrations due to its catalytic nature.[22][23] | Requires sustained target occupancy, often at higher concentrations. | Can achieve potent knockdown, but efficiency varies. |
| Selectivity | High selectivity can be achieved through the specific recognition of both the target and the E3 ligase.[23] | Off-target effects are a common concern. | Can have off-target effects due to unintended mRNA binding. |
| Duration of Effect | Can lead to a prolonged duration of action, dependent on the re-synthesis rate of TG2.[24] | Effect is generally reversible and dependent on drug concentration. | Effect can be long-lasting, but transient in dividing cells. |
| Potential for Resistance | May overcome resistance mechanisms associated with inhibitor binding site mutations.[22] | Resistance can develop through mutations in the inhibitor binding site. | Efficacy can be limited by delivery challenges and cellular machinery. |
Experimental Protocols
Western Blotting for TG2 Degradation
-
Cell Culture and Treatment: Plate cells (e.g., OVCAR5, SKOV3) and allow them to adhere overnight. Treat cells with varying concentrations of PROTAC-1 (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for different time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against TG2 overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with PROTAC-1 or vehicle control for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Analyze the supernatant (soluble fraction) by Western blotting or other protein quantification methods to determine the amount of soluble TG2 at each temperature. A shift in the melting curve indicates target engagement by PROTAC-1.
Cell Adhesion Assay
-
Plate Coating: Coat a 96-well plate with an extracellular matrix protein such as fibronectin (10 µg/mL) overnight at 4°C. Block non-specific binding sites with BSA.
-
Cell Treatment: Pre-treat cells with PROTAC-1 or vehicle control for the desired time.
-
Seeding: Seed the treated cells onto the coated plate and allow them to adhere for a specific time (e.g., 1-2 hours).
-
Washing and Staining: Gently wash away non-adherent cells with PBS. Fix and stain the adherent cells with crystal violet.
-
Quantification: Solubilize the crystal violet with a solution (e.g., 10% acetic acid) and measure the absorbance at a specific wavelength (e.g., 595 nm) to quantify the number of adherent cells.
Visualizing the Mechanisms and Workflows
Signaling Pathways and Experimental Workflows
Caption: Mechanism of PROTAC-1 mediated TG2 degradation.
Caption: Experimental workflow for validating TG2 degradation.
Caption: Key signaling pathways modulated by TG2.
References
- 1. Transglutaminase 2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Transglutaminase 2 in Cell Death, Survival, and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Tissue Transglutaminase in Cancer Cell Initiation, Survival and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular Functions of Tissue Transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Conformational changes and translocation of tissue-transglutaminase to the plasma membranes: role in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue transglutaminase expression is necessary for adhesion, metastatic potential and cancer stemness of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
- 11. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 12. Small molecule inhibitors target the tissue transglutaminase and fibronectin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Inhibition of Transglutaminase 2 by a Selective Small Molecule Inhibitor Reduces Fibrosis and Improves Pulmonary Function in a Bleomycin Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Small Molecules Target the Interaction between Tissue Transglutaminase and Fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scbt.com [scbt.com]
- 18. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. Frontiers | Effective Knockdown of Gene Expression in Primary Microglia With siRNA and Magnetic Nanoparticles Without Cell Death or Inflammation [frontiersin.org]
- 22. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.com]
- 23. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Comparative Guide to VHL and CRBN-Based PROTACs for Transglutaminase 2 (TG2) Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) offer a promising strategy for eliminating disease-causing proteins. Transglutaminase 2 (TG2), a multifunctional enzyme implicated in various pathologies including cancer and fibrosis, has emerged as a compelling target for this approach. The choice of E3 ubiquitin ligase—most commonly the von Hippel-Lindau (VHL) or Cereblon (CRBN) ligase—is a critical design parameter that can significantly influence the efficacy and therapeutic window of a PROTAC.
This guide provides a comprehensive comparison of VHL and CRBN-based PROTACs for the degradation of TG2. While VHL-recruiting TG2 PROTACs have been described in the literature, there is currently a lack of published data on CRBN-based counterparts. Therefore, this comparison will present the available experimental data for VHL-based TG2 PROTACs and provide a prospective analysis of how a CRBN-based approach might compare, based on the well-established characteristics of these two E3 ligase recruiters.
Quantitative Data Summary
The following table summarizes the reported quantitative data for a VHL-based TG2 PROTAC, referred to as "PROTAC TG2 degrader-1" or "compound 11" in a study by Valdivia et al.[1][2]. A hypothetical profile for a CRBN-based TG2 PROTAC is included for comparative discussion.
| Parameter | VHL-Based TG2 PROTAC (Compound 11) | Hypothetical CRBN-Based TG2 PROTAC | General Considerations for Comparison |
| Target Binding Affinity (KD) | 68.9 μM (for TG2)[1] | Not Applicable | The affinity of the "warhead" for TG2 will be a key determinant of PROTAC potency. |
| Degradation Potency (DC50) | Not explicitly reported, but degradation observed at concentrations between 0.1–10 μM. | Not Applicable | CRBN-based PROTACs can sometimes exhibit higher potency due to a faster catalytic rate.[3] |
| Maximum Degradation (Dmax) | Not explicitly reported, but significant reduction in TG2 levels was observed. | Not Applicable | Dmax is influenced by the stability of the ternary complex and the intrinsic degradation rate. |
| Selectivity | Not explicitly reported. | Potential for off-target degradation of neosubstrates (e.g., IKZF1, GSPT1).[4] | VHL-based PROTACs generally exhibit higher selectivity due to a more buried binding pocket.[3] |
| Subcellular Localization of E3 Ligase | VHL is present in both the cytoplasm and nucleus.[3] | CRBN is primarily localized in the nucleus.[3] | The subcellular location of TG2 and the E3 ligase can impact degradation efficiency. |
| Tissue Expression of E3 Ligase | Broadly expressed across various tissues.[5] | Abundant in hematopoietic cells.[3] | Tissue-specific expression of the E3 ligase can influence in vivo efficacy and potential toxicity. |
Signaling Pathways and Experimental Workflows
To understand the context of TG2 degradation and the methodologies used to assess PROTAC efficacy, the following diagrams illustrate the TG2 signaling pathway, the general mechanism of PROTAC action, and a typical experimental workflow for comparing VHL and CRBN-based PROTACs.
References
- 1. Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
Proteomic Specificity of TG2 PROTACs: A Comparative Analysis
A detailed guide for researchers on the proteomic specificity of PROTAC TG2 degrader-1 and its alternatives, supported by available experimental data.
This guide provides a comparative analysis of "this compound" (also known as Compound 11) and other recently developed PROTACs targeting tissue transglutaminase 2 (TG2). The information is compiled from peer-reviewed scientific literature to assist researchers, scientists, and drug development professionals in understanding the specificity and methodologies used to characterize these novel therapeutic agents.
Introduction to TG2 PROTACs
Tissue transglutaminase 2 (TG2) is a multifunctional enzyme implicated in a variety of cellular processes, and its dysregulation is associated with several diseases, including cancer.[1] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to induce the degradation of specific proteins via the ubiquitin-proteasome system.[1] Several PROTACs targeting TG2 have been developed to harness this system for therapeutic benefit. This guide focuses on the proteomic analysis of their specificity.
Comparative Analysis of TG2 PROTAC Degraders
Recent studies have introduced several VHL-based PROTACs for targeted TG2 degradation. This guide will focus on "this compound" (Compound 11) and a newer series of degraders: P374, P404, and P405.
Quantitative Data Summary
The following tables summarize the available quantitative data on the degradation of TG2 by these PROTACs in different ovarian cancer cell lines. The data is primarily derived from Western Blot analyses.
Table 1: TG2 Degradation in OVCAR5 Cells
| Compound | Concentration (µM) | Time (h) | TG2 Degradation (%) | Data Source |
| This compound (Cpd 11) | 10 | 6 | Significant | [1] |
| PROTAC TG2 degrader-2 (Cpd 7) | 10 | 6 | Significant | [1] |
| P374 | Not specified | 24 | Significant (p < 0.05) | [2] |
| P404 | Not specified | 24 | Significant (p < 0.05) | [2] |
| P405 | Not specified | 24 | Significant (p < 0.05) | [2] |
Table 2: TG2 Degradation in SKOV3 Cells
| Compound | Concentration (µM) | Time (h) | TG2 Degradation (%) | Data Source |
| This compound (Cpd 11) | 10 | 6 | Significant | [1] |
| PROTAC TG2 degrader-2 (Cpd 7) | 10 | 6 | Significant | [1] |
| P374 | Not specified | 24 | Significant (p < 0.05) | [2] |
| P404 | Not specified | 24 | Significant (p < 0.05) | [2] |
| P405 | Not specified | 24 | Significant (p < 0.05) | [2] |
A key study by Valdivia et al. employed Reverse Phase Protein Array (RPPA) to conduct an unbiased evaluation of cells treated with the PROTAC P374.[2] This analysis identified 136 differentially expressed proteins, suggesting effects beyond TG2 degradation.[2] The most affected pathways were related to cell adhesion and interactions with the extracellular matrix.[2] Unfortunately, the full quantitative dataset from this RPPA analysis is not publicly available, limiting a detailed comparison of the off-target effects of P374 with other TG2 degraders.
Experimental Protocols
Western Blot Analysis for TG2 Degradation
-
Cell Lines: OVCAR5 and SKOV3 ovarian cancer cells.[1]
-
Treatment: Cells were treated with the indicated concentrations of PROTACs for specified durations.[1]
-
Lysis: Cells were lysed to extract total protein.
-
Electrophoresis and Transfer: Protein lysates were separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane was probed with a primary antibody specific for TG2, followed by a secondary antibody.
-
Detection: Protein bands were visualized and quantified to determine the extent of TG2 degradation relative to a control.[1]
Reverse Phase Protein Array (RPPA)
-
Cell Treatment: Ovarian cancer cells were treated with PROTAC P374.[2]
-
Protein Extraction: Total protein was extracted from the treated cells.
-
Array Printing: Cell lysates were printed onto nitrocellulose-coated slides.
-
Antibody Incubation: Each slide (array) was incubated with a specific primary antibody from a large panel of validated antibodies against total and phosphorylated proteins.
-
Signal Detection: The signal was amplified and visualized.
-
Data Analysis: The intensity of each spot was quantified, and the data was normalized to determine the relative abundance of each protein across different treatment conditions.[2]
Visualizations
PROTAC Mechanism of Action
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for Proteomic Analysis
Caption: Workflow for proteomic analysis of TG2 PROTACs.
References
Assessing the Cross-Reactivity of PROTAC TG2 Degrader-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, understanding the selectivity of novel degraders is paramount. This guide provides a comparative assessment of PROTAC TG2 degrader-1, a promising molecule designed to eliminate tissue transglutaminase 2 (TG2), a protein implicated in various diseases, including cancer and fibrosis. Due to the limited availability of comprehensive public data on the cross-reactivity of this compound, this guide will focus on its known characteristics and compare them with alternative small molecule inhibitors of TG2 for which selectivity data is available.
Introduction to this compound
This compound, also known as compound 11, is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the ubiquitination and subsequent proteasomal degradation of TG2.[1][2][3][4][5] Its mechanism of action has been confirmed to be dependent on the proteasome.[1][2] A closely related analog, PROTAC TG2 degrader-2 (compound 7), has also been developed and characterized.[1][2]
Comparative Analysis of Selectivity
A critical aspect of any targeted therapeutic is its selectivity, as off-target effects can lead to unforeseen toxicities. While the primary publication on this compound demonstrates its efficacy in degrading TG2, it does not provide a comprehensive, proteome-wide analysis of its selectivity. One study mentions a Reverse Phase Proteomic Analysis (RPPA) for different TG2 PROTACs (P74, P404, and P405), which identified 136 differentially expressed proteins, indicating potential off-target effects or downstream consequences of TG2 degradation.[6] However, specific quantitative data for this compound (compound 11) is not publicly available.
In contrast, more extensive selectivity data is available for small molecule inhibitors of TG2. This allows for an indirect comparison of the potential for cross-reactivity.
Table 1: Comparison of TG2-Targeted Molecules
| Compound | Type | Primary Target | Known Cross-Reactivity | Reference |
| This compound (Compound 11) | PROTAC Degrader | Transglutaminase 2 (TG2) | Proteome-wide selectivity data not publicly available. | [1][2][3][5] |
| PROTAC TG2 degrader-2 (Compound 7) | PROTAC Degrader | Transglutaminase 2 (TG2) | Described as "selective," but comprehensive quantitative data is not publicly available. | [1][2] |
| ZED1227 | Small Molecule Inhibitor | Transglutaminase 2 (TG2) | Excellent selectivity against other transglutaminases (122-fold for TG6; up to >900-fold for TG3). Also shows low activity against Factor XIIIa. | [7] |
| ERW1041E | Small Molecule Inhibitor | Transglutaminase 2 (TG2) | Exhibits equipotent inhibition of TG1. Shows good selectivity over TG3 and Factor XIIIa. | [8][9] |
Signaling Pathways and Experimental Workflows
To understand how the cross-reactivity of these molecules is assessed, it is important to visualize their mechanism of action and the experimental workflows used for their characterization.
The diagram above illustrates the catalytic nature of PROTACs. The PROTAC molecule brings the target protein (TG2) and the E3 ligase (VHL) into proximity, leading to the ubiquitination of TG2 and its subsequent degradation by the proteasome.
This workflow outlines the key steps in determining the cross-reactivity of a protein degrader. A comprehensive assessment involves treating cells with the compound and then utilizing quantitative mass spectrometry to compare the abundance of thousands of proteins to an untreated control. Any proteins that are significantly up- or down-regulated, other than the intended target, are considered potential off-targets.
Detailed Experimental Protocols
To ensure the reproducibility and rigor of cross-reactivity studies, detailed protocols are essential.
Protocol 1: Western Blotting for TG2 Degradation
This protocol is used to confirm the degradation of the target protein, TG2, in a dose- and time-dependent manner.
-
Cell Culture and Treatment: Plate ovarian cancer cells (e.g., OVCAR5 or SKOV3) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for different time points (e.g., 6, 12, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against TG2 overnight at 4°C. Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize the results.
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the TG2-PROTAC-E3 ligase ternary complex.
-
Cell Treatment and Lysis: Treat cells with this compound for a short period (e.g., 1-2 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either TG2 or the E3 ligase (e.g., VHL) conjugated to magnetic beads overnight at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against TG2 and the E3 ligase to confirm their co-precipitation.
Protocol 3: Quantitative Mass Spectrometry for Proteome-Wide Selectivity
This protocol provides a global view of protein expression changes upon treatment with the degrader.
-
Sample Preparation: Treat cells with this compound and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling (e.g., TMT): Label the peptides from each condition with a different isobaric tag.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use specialized software to identify and quantify the relative abundance of thousands of proteins across the different conditions.
-
Hit Identification: Identify proteins that show a statistically significant change in abundance in the PROTAC-treated samples compared to the control, excluding the target protein TG2. These are potential off-targets.
Conclusion
This compound represents a promising therapeutic strategy for diseases driven by TG2. However, a comprehensive understanding of its cross-reactivity profile is crucial for its continued development. While direct, proteome-wide selectivity data for this compound is not yet publicly available, a comparison with existing TG2 inhibitors highlights the importance of rigorous selectivity profiling. The experimental protocols outlined in this guide provide a framework for researchers to conduct such assessments, which are vital for ensuring the safety and efficacy of this and other targeted protein degraders. As the field of targeted protein degradation advances, the transparent reporting of such cross-reactivity data will be essential for the scientific community to objectively evaluate and compare the performance of these novel therapeutics.
References
- 1. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Item - Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - American Chemical Society - Figshare [acs.figshare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ERW1041E ≥98% (HPLC), solid, TG2 inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to Quantitative Evaluation of PROTAC TG2 Degrader-1 Efficacy
This guide provides a comprehensive comparison of quantitative methods for evaluating the efficacy of PROTAC TG2 degrader-1, a novel VHL-based PROTAC targeting tissue transglutaminase (TG2).[1][2][3][4] For researchers, scientists, and drug development professionals, this document outlines key experimental protocols and presents comparative data for this compound and a structurally related alternative, PROTAC TG2 degrader-2.
Introduction to PROTAC TG2 Degraders
This compound (also known as compound 11) and PROTAC TG2 degrader-2 (compound 7) are first-in-class degraders of Tissue Transglutaminase (TG2), a multifunctional enzyme implicated in the progression of various cancers, including ovarian cancer.[1][2][5][6] Both degraders operate by hijacking the ubiquitin-proteasome system. They form a ternary complex with TG2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of TG2.[1][2] This targeted degradation approach offers a promising therapeutic strategy to abrogate the diverse functions of TG2 in tumorigenesis.[1][5]
Quantitative Efficacy Comparison
The efficacy of this compound and -2 was evaluated in ovarian cancer cell lines, OVCAR5 and SKOV3. The primary method for quantifying degradation was Western blot analysis, which measured the reduction in TG2 protein levels after treatment with the degraders.
Table 1: Comparative Efficacy of PROTAC TG2 Degraders in Ovarian Cancer Cell Lines
| PROTAC | Cell Line | Concentration for Max. Degradation (at 6h) | Maximum Degradation (Dmax) | Binding Affinity (KD) to TG2 |
| This compound (Compound 11) | OVCAR5 | 10 µM | Significant Reduction | 68.9 μM[3][4] |
| SKOV3 | 10-30 µM | Significant Reduction[1][2] | ||
| PROTAC TG2 degrader-2 (Compound 7) | OVCAR5 | 10 µM | Significant Reduction | > 100 μM[2][7] |
| SKOV3 | 10-30 µM | Significant Reduction[1][2] |
Note: DC50 values were not explicitly provided in the source literature, but maximal degradation was observed at the indicated concentrations after 6 hours of treatment. TG2 protein levels were observed to recover by 24 hours.[1][2]
Visualizing the Mechanism and Pathways
To better understand the context of this compound's function, the following diagrams illustrate its mechanism of action and the general signaling pathway of its target, TG2.
Caption: Mechanism of Action of this compound.
Caption: Simplified Signaling Pathway of Transglutaminase 2 (TG2).
Experimental Protocols for Efficacy Evaluation
Accurate and reproducible quantification of PROTAC efficacy is crucial. Below are detailed protocols for key experimental methods.
Experimental Workflow for PROTAC Efficacy Assessment
Caption: General Experimental Workflow for PROTAC Efficacy Evaluation.
Western Blot for Protein Degradation
This method directly measures the abundance of the target protein.
-
Cell Culture and Treatment:
-
Seed ovarian cancer cells (OVCAR5 or SKOV3) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for desired time points (e.g., 2, 4, 6, 12, 24 hours).[1][2]
-
To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 20 µM MG132) for 2 hours before adding the PROTAC.[1]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Immunoblotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TG2 overnight at 4°C.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Mass Spectrometry-Based Proteomics
This technique provides an unbiased, global view of protein expression changes upon PROTAC treatment, confirming on-target degradation and identifying potential off-targets.
-
Sample Preparation:
-
Treat cells with the PROTAC degrader and control as described for Western blotting.
-
Lyse cells and digest proteins into peptides using trypsin.
-
Label peptides with tandem mass tags (TMT) for multiplexed quantitative analysis or perform label-free quantification (LFQ).
-
-
LC-MS/MS Analysis:
-
Separate peptides by liquid chromatography (LC).
-
Analyze peptides by tandem mass spectrometry (MS/MS) to determine their sequence and quantity.
-
-
Data Analysis:
-
Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Perform statistical analysis to identify proteins with significantly altered abundance in PROTAC-treated samples compared to controls.
-
NanoBRET™ Target Engagement Assay
This live-cell assay measures the binding of the PROTAC to its target protein.
-
Cell Line Preparation:
-
Generate a stable cell line expressing the target protein (TG2) fused to a NanoLuc® luciferase enzyme.
-
Alternatively, use a transient transfection approach.
-
-
Assay Procedure:
-
Plate the engineered cells in a 96-well or 384-well plate.
-
Add a cell-permeable fluorescent tracer that binds to the target protein.
-
Add the PROTAC degrader at various concentrations.
-
Add the NanoBRET™ substrate.
-
Measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
A decrease in the BRET ratio with increasing PROTAC concentration indicates displacement of the tracer and engagement of the target protein by the PROTAC.
-
Determine the IC50 value for target engagement.
-
Cellular Thermal Shift Assay (CETSA)
CETSA assesses target engagement by measuring changes in the thermal stability of the target protein upon ligand binding.
-
Cell Treatment and Heating:
-
Treat intact cells with the PROTAC degrader or vehicle control.
-
Heat aliquots of the cell suspension to a range of different temperatures.
-
-
Protein Extraction and Detection:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction (containing stabilized, folded protein) from the precipitated, denatured protein by centrifugation.
-
Analyze the amount of soluble target protein (TG2) in the supernatant by Western blot or other methods.
-
-
Data Analysis:
-
Plot the amount of soluble TG2 as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement and stabilization.
-
Conclusion
The evaluation of this compound efficacy relies on a suite of quantitative methods. Western blotting is a fundamental technique for directly measuring protein degradation and determining key parameters like Dmax. Advanced techniques such as mass spectrometry, NanoBRET, and CETSA provide deeper insights into the mechanism of action, target engagement, and selectivity. This guide offers a framework for the systematic and comparative analysis of PROTAC TG2 degraders, facilitating informed decisions in the drug development pipeline.
References
- 1. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel PROTACs targeting tissue transglutaminase (TG2) suppress tumorigenicity of ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) | Semantic Scholar [semanticscholar.org]
- 7. lifesensors.com [lifesensors.com]
A Comparative Guide to PROTAC TG2 Degrader-1 and Other Published TG2 Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PROTAC TG2 degrader-1 against other published degraders targeting tissue transglutaminase 2 (TG2), a multifunctional enzyme implicated in a variety of diseases, including cancer. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and experimental workflows to aid in the evaluation and selection of TG2-targeting compounds for research and development.
Introduction to TG2 Degraders
Tissue transglutaminase 2 (TG2) is a calcium-dependent enzyme with diverse biological functions, including protein cross-linking, GTPase activity, and scaffolding functions. Its dysregulation is associated with cancer progression, neurodegenerative diseases, and fibrosis. The development of molecules that can induce the targeted degradation of TG2, such as Proteolysis Targeting Chimeras (PROTACs), offers a promising therapeutic strategy to abolish all functions of the TG2 protein.
This guide focuses on this compound, a von Hippel-Lindau (VHL)-based PROTAC, and compares its performance with other known TG2 degraders based on available scientific literature.
Quantitative Performance Data
The following table summarizes the key quantitative data for this compound and a related compound, PROTAC TG2 degrader-2, as reported by Valdivia et al. in the Journal of Medicinal Chemistry (2023).[1] To date, these are the most comprehensively characterized TG2 PROTACs in the public domain.
| Degrader | Structure/Compound ID | E3 Ligase Recruited | Target Binding (KD) | DC50 | Dmax | Cell Lines Tested | Publication |
| This compound | Compound 11 | VHL | 68.9 μM[2] | Estimated ~1-3 µM | Estimated >75% at 10 µM | OVCAR5, SKOV3[1] | Valdivia et al., 2023[1] |
| PROTAC TG2 degrader-2 | Compound 7 | VHL | > 100 μM[3] | Estimated ~3-10 µM | Estimated >75% at 10 µM | OVCAR5, SKOV3[1] | Valdivia et al., 2023[1] |
*Note: DC50 and Dmax values are estimated from the dose-response curves presented in Figure 3 of Valdivia et al., 2023, as explicit values were not stated in the publication.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Western Blotting for TG2 Degradation[1]
-
Cell Culture and Treatment: Human ovarian cancer cell lines OVCAR5 and SKOV3 were cultured to confluence. Cells were treated with this compound (Compound 11) or PROTAC TG2 degrader-2 (Compound 7) at concentrations ranging from 0.1 to 10 μM for time points between 2 and 24 hours. A DMSO control was used in all experiments.
-
Proteasome Inhibition Assay: To confirm proteasome-dependent degradation, cells were co-treated with the proteasome inhibitor MG132 (10 μM) and the respective PROTAC degrader for 6 hours.
-
Lysate Preparation and Protein Quantification: After treatment, cells were lysed, and total protein concentration was determined using a standard protein assay.
-
Immunoblotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody specific for TG2. A loading control antibody (e.g., GAPDH or β-actin) was also used.
-
Data Analysis: Band intensities were quantified using densitometry software (e.g., ImageJ). TG2 protein levels were normalized to the loading control and expressed as a percentage of the DMSO-treated control.
Cell Migration Assay (Wound Healing/Scratch Assay)[1]
-
Cell Seeding: OVCAR5 or SKOV3 cells were seeded in 6-well plates and grown to form a confluent monolayer.
-
Wound Creation: A sterile pipette tip was used to create a linear scratch or "wound" in the cell monolayer.
-
Treatment: The cells were washed to remove dislodged cells and then treated with the TG2 degraders or DMSO control at a concentration of 10 μM.
-
Imaging and Analysis: Images of the wounds were captured at 0 and 24 hours post-treatment. The area of the wound was measured at each time point, and the percentage of wound closure was calculated to determine the extent of cell migration.
Cell Adhesion Assay[1]
-
Plate Coating: 96-well plates were coated with fibronectin (a TG2 substrate) and blocked to prevent non-specific cell binding.
-
Cell Seeding and Treatment: OVCAR5 or SKOV3 cells were pre-treated with the TG2 degraders or DMSO control at 10 μM for 6 hours. The cells were then seeded onto the fibronectin-coated plates and allowed to adhere for a defined period.
-
Washing and Staining: Non-adherent cells were removed by gentle washing. The remaining adherent cells were fixed and stained with crystal violet.
-
Quantification: The crystal violet was solubilized, and the absorbance was measured at a specific wavelength. The absorbance is directly proportional to the number of adherent cells.
Visualizations
Signaling Pathway
Tissue transglutaminase 2 is involved in multiple signaling pathways that regulate cell survival, proliferation, and migration. The diagram below illustrates a simplified representation of some key TG2-mediated signaling cascades.
Caption: TG2 signaling and PROTAC-mediated degradation.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the efficacy of a PROTAC TG2 degrader.
Caption: Workflow for TG2 degrader evaluation.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for PROTAC TG2 Degrader-1
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical entities like PROTAC TG2 degrader-1 are paramount for laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to treat the compound as a potentially hazardous substance and follow established best practices for chemical waste management. The following guidelines provide a comprehensive operational and disposal plan.
Pre-Disposal Handling and Storage
Before disposal, proper handling and storage are essential to minimize risks. Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[1] Ensure containers are tightly sealed to prevent leakage or contamination. All personnel handling the compound should wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Spill Management
In the event of a spill, it is critical to act promptly and safely. Evacuate personnel from the immediate area and ensure adequate ventilation.[1] Wearing full PPE, absorb the spill with an inert, non-combustible material such as diatomite or universal binders.[1] The contaminated absorbent material should then be collected and placed in a sealed container for disposal as hazardous waste.[1] Following the cleanup, decontaminate the affected surfaces by scrubbing with alcohol.[1]
Disposal Protocol
The disposal of this compound and its contaminated materials must adhere to local, state, and federal regulations for chemical waste.
Step 1: Inactivation (Recommended for liquid waste)
Step 2: Waste Segregation and Collection
-
Solid Waste: Collect solid this compound, contaminated PPE (gloves, etc.), and spill cleanup materials in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility is confirmed.
Step 3: Labeling and Storage of Waste
Properly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any known hazard characteristics (e.g., "Potentially Toxic," "Harmful if Swallowed"). Store the sealed waste containers in a designated and secure secondary containment area until they can be collected by a licensed hazardous waste disposal service.
Step 4: Professional Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified chemical waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.[1]
Quantitative Data Summary
In the absence of specific quantitative data for the disposal of this compound, the following table provides general guidelines for handling and emergency response based on information for other PROTAC compounds.
| Parameter | Guideline | Source |
| Exposure Controls | Use in a well-ventilated area. Provide accessible safety shower and eye wash station. | [1] |
| Personal Protection | Wear protective gloves, clothing, and eye/face protection. | [1] |
| Accidental Release | Absorb with liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is imperative to always consult your institution's specific safety protocols and EHS guidelines for chemical waste disposal. The information provided here is intended as a general guide to promote safe laboratory practices.
References
Navigating the Handling and Disposal of PROTAC TG2 Degrader-1: A Guide for Laboratory Professionals
Researchers and scientists working with PROTAC TG2 degrader-1, a novel tool in targeted protein degradation, must adhere to stringent safety and handling protocols to ensure personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support the safe and effective use of this compound in a laboratory setting.
This compound is a von Hippel-Lindau (VHL)-based PROTAC designed to target tissue transglutaminase (TG2), reducing its levels in cells in a proteasome-dependent manner.[1][2] Due to the potent nature of such targeted compounds, a comprehensive understanding of handling and disposal procedures is critical.
Essential Safety and Handling Precautions
Given the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, it is imperative to treat it as a potent compound and follow established guidelines for handling highly potent active pharmaceutical ingredients (HPAPIs).[3][4][5]
Personal Protective Equipment (PPE): A multi-layered approach to PPE is mandatory. This includes, but is not limited to:
-
Gloves: Double-gloving with nitrile gloves is recommended.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn.
-
Respiratory Protection: For operations with a risk of aerosol or dust generation, a properly fitted respirator (e.g., N95 or higher) is necessary.
Engineering Controls: All manipulations of this compound should be performed within a certified chemical fume hood or a glove box to minimize inhalation exposure.[6] The work area should have restricted access, and air pressure differentials should be maintained to prevent contamination of adjacent spaces.[4][7]
First Aid Measures: In the event of accidental exposure, immediate action is crucial.
-
Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8]
-
Inhalation: Move to fresh air immediately.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
Quantitative Data for Laboratory Use
For effective experimental planning, key quantitative data for this compound has been summarized below.
| Parameter | Value | Source |
| CAS Number | 3033465-55-0 | [1] |
| Binding Affinity (KD) | 68.9 μM for TG2 | [1][2] |
| Storage (Solid) | Room temperature | [2] |
| Storage (In solvent) | -80°C for 6 months; -20°C for 1 month (protect from light) | [9][10] |
| Solubility | Soluble in DMSO | [1] |
Experimental Workflow: Handling and Disposal
The following diagram outlines a standard workflow for the safe handling and disposal of this compound in a research laboratory.
Detailed Protocols
Solution Preparation:
-
Stock Solution: To prepare a stock solution, dissolve the solid this compound in an appropriate solvent such as DMSO.[1] For example, to create a 10 mM stock solution, dissolve the appropriate mass of the compound in the calculated volume of DMSO.
-
Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate cell culture medium or buffer immediately before use.
Disposal Plan:
The disposal of PROTACs and other potent compounds must be handled with care to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including pipette tips, tubes, gloves, and bench paper, should be considered hazardous waste.
-
Liquid Waste: Collect all liquid waste containing the PROTAC in a clearly labeled, sealed container.
-
Solid Waste: Collect all solid waste in a designated, sealed hazardous waste bag or container.
-
Decontamination: Decontaminate all glassware and equipment that came into contact with the compound. A common procedure involves rinsing with a suitable solvent (e.g., ethanol or isopropanol) followed by a thorough wash with detergent and water. The initial solvent rinse should be collected as hazardous waste.
-
Final Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[8]
By adhering to these guidelines, researchers can safely and effectively utilize this compound in their efforts to advance the field of targeted protein degradation.
References
- 1. This compound | PROTACs | 3033465-55-0 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. agnopharma.com [agnopharma.com]
- 4. escopharma.com [escopharma.com]
- 5. pharmtech.com [pharmtech.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. altasciences.com [altasciences.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
